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MS154

Cat. No.: B1193129
M. Wt: 901.4 g/mol
InChI Key: ALKKWBPMCDDKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MS154 is a first-in-class E3 ligase cereblon-recruiting potent and selective epidermal growth factor receptor (EGFR) bifunctional degrader.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H54ClFN8O8 B1193129 MS154

Properties

Molecular Formula

C46H54ClFN8O8

Molecular Weight

901.4 g/mol

IUPAC Name

3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide

InChI

InChI=1S/C46H54ClFN8O8/c1-62-38-28-35-32(43(51-29-50-35)52-30-12-13-34(48)33(47)26-30)27-39(38)64-25-9-18-54-20-22-55(23-21-54)19-16-40(57)49-17-6-4-2-3-5-7-24-63-37-11-8-10-31-42(37)46(61)56(45(31)60)36-14-15-41(58)53-44(36)59/h8,10-13,26-29,36H,2-7,9,14-25H2,1H3,(H,49,57)(H,50,51,52)(H,53,58,59)

InChI Key

ALKKWBPMCDDKKA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCN(CC4)CCC(=O)NCCCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCN(CC4)CCC(=O)NCCCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MS154;  MS-154;  MS 154

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to MS154: A Selective EGFR Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS154 is a potent and selective small molecule degrader of mutant epidermal growth factor receptor (EGFR). As a Proteolysis Targeting Chimera (PROTAC), this compound utilizes the cell's own ubiquitin-proteasome system to specifically target and eliminate mutated EGFR, a key driver in many cancers, particularly non-small cell lung cancer. This document provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols for its study.

Chemical Structure and Properties

This compound is a hetero-bifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a moiety that binds to the EGFR protein.

PropertyValueReference
Chemical Name N/AN/A
Molecular Formula C46H54ClFN8O8[1]
Molecular Weight 901.43 g/mol [1]
CAS Number 2243453-34-7N/A

Mechanism of Action

This compound functions as a PROTAC to induce the degradation of mutant EGFR. The EGFR-binding moiety of this compound selectively binds to mutant forms of the EGFR protein. The other end of the molecule, the VHL ligand, recruits the VHL E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the EGFR protein. The poly-ubiquitinated EGFR is then recognized and degraded by the 26S proteasome, leading to a reduction in the total levels of the oncogenic protein.

EGFR_Degradation_Pathway cluster_cell Cellular Environment This compound This compound Ternary_Complex This compound-EGFR-VHL Ternary Complex This compound->Ternary_Complex Binds mutant_EGFR Mutant EGFR mutant_EGFR->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Poly_Ub_EGFR Poly-ubiquitinated EGFR Ternary_Complex->Poly_Ub_EGFR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_EGFR->Proteasome Targeted for Degradation Degraded_EGFR Degraded EGFR (Amino Acids) Proteasome->Degraded_EGFR Degrades

Caption: Mechanism of this compound-induced degradation of mutant EGFR.

Quantitative Data

This compound has been shown to potently and selectively degrade mutant EGFR in various cancer cell lines.

Cell LineEGFR MutationDC50 (nM)Dmax (%)Reference
HCC827delE746_A75011>95[1]
NCI-H3255L858R25>95[1]

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum degradation observed.

Experimental Protocols

General Synthesis of Gefitinib-Based PROTACs (Illustrative)

A definitive, step-by-step synthesis protocol for this compound is not publicly available. However, a general approach for synthesizing gefitinib-based PROTACs, from which this compound is derived, can be outlined. This typically involves the coupling of a gefitinib analogue, a linker, and an E3 ligase ligand (in this case, a VHL ligand).

Workflow for Synthesis:

Synthesis_Workflow Gefitinib_Analogue Gefitinib Analogue with reactive handle Intermediate_1 Gefitinib-Linker Intermediate Gefitinib_Analogue->Intermediate_1 Coupling Reaction Linker Linker (e.g., PEG) Linker->Intermediate_1 VHL_Ligand VHL Ligand with reactive handle Final_Product This compound (PROTAC) VHL_Ligand->Final_Product Intermediate_1->Final_Product Coupling Reaction

Caption: Generalized synthetic workflow for a gefitinib-based PROTAC.

Western Blotting for EGFR Degradation

This protocol is used to quantify the reduction of EGFR protein levels in cells treated with this compound.

Materials:

  • Cancer cell lines (e.g., HCC827, NCI-H3255)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-EGFR, anti-p-EGFR, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software and normalize the EGFR signal to the loading control (GAPDH).

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

  • Assay:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Signaling Pathway Analysis

This compound-induced degradation of EGFR is expected to impact downstream signaling pathways that are critical for cancer cell survival and proliferation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription ERK->Transcription This compound This compound This compound->EGFR Induces Degradation

Caption: EGFR signaling pathway and the point of intervention by this compound.

Conclusion

This compound represents a promising therapeutic strategy for cancers driven by mutant EGFR. Its ability to selectively induce the degradation of the oncogenic driver protein offers a potential advantage over traditional inhibitors, which can be limited by resistance mechanisms. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the therapeutic potential of this compound and similar targeted protein degraders.

References

An In-depth Technical Guide to the Discovery and Synthesis of Foundational von Hippel-Lindau (VHL) E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: The initial topic specified "MS154 VHL ligand". However, extensive research indicates that this compound is a Proteolysis-Targeting Chimera (PROTAC) that recruits the Cereblon (CRBN) E3 ligase , not the von Hippel-Lindau (VHL) E3 ligase, to degrade mutant Epidermal Growth Factor Receptor (EGFR).[1][2][3] Specifically, this compound is described as a CRBN-recruiting degrader, in contrast to MS39, which is a VHL-recruiting degrader for the same target.[3]

Therefore, to fulfill the core request for a technical guide on a VHL ligand, this document will focus on the foundational and widely utilized VHL ligands, VH032 and its potent derivative VH298 . These molecules are central to the development of VHL-based PROTACs and serve as canonical examples for VHL ligand discovery and synthesis.

The VHL E3 Ligase and the Hypoxia Signaling Pathway

The von Hippel-Lindau (VHL) protein is a crucial tumor suppressor that functions as the substrate-recognition component of the Cullin-RING E3 ubiquitin ligase complex.[4] This complex, often denoted as VCB (VHL, Elongin C, Elongin B), plays a central role in cellular oxygen sensing by targeting the alpha subunits of Hypoxia-Inducible Factors (HIF-α) for degradation via the ubiquitin-proteasome system.[4][5]

Under normal oxygen levels (normoxia), prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-1α. This post-translational modification creates a binding site that is recognized by the β-domain of the VHL protein.[6] Upon binding, the E3 ligase complex poly-ubiquitinates HIF-1α, marking it for destruction by the proteasome. This keeps HIF-1α levels low and prevents the activation of hypoxia-related genes.

In low oxygen conditions (hypoxia), the PHD enzymes are inactive. HIF-1α is not hydroxylated, is not recognized by VHL, and therefore accumulates in the cell. It then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. The ability to manipulate this pathway with small molecules has been a significant goal in drug discovery.

G cluster_0 Normoxia (Normal Oxygen) cluster_1 Hypoxia (Low Oxygen) HIF_normoxia HIF-1α PHD PHD Enzymes (O2-dependent) HIF_normoxia->PHD O2 OH_HIF Hydroxylated HIF-1α (pOH-HIF-1α) PHD->OH_HIF Hydroxylation VHL_complex VHL E3 Ligase (VCB Complex) OH_HIF->VHL_complex Recognition & Binding Ub_HIF Poly-ubiquitinated HIF-1α VHL_complex->Ub_HIF Poly-ubiquitination Ub Ubiquitin (Ub) Ub->VHL_complex Proteasome_normoxia Proteasome Ub_HIF->Proteasome_normoxia Degradation Degradation Proteasome_normoxia->Degradation HIF_hypoxia HIF-1α PHD_inactive PHD Enzymes (Inactive) HIF_hypoxia->PHD_inactive No O2 HIF_stable HIF-1α (Stable) HIF_dimer HIF-1α / HIF-1β Dimer HIF_stable->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus Translocation Gene_expression Hypoxia Response Gene Expression (e.g., VEGF) Nucleus->Gene_expression Activation

Caption: The VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

Discovery and Structure-Based Design of VHL Ligands

The development of small-molecule VHL ligands was a landmark achievement, initially driven by a structure-based rational design approach.[6] The goal was to create a molecule that could mimic the hydroxylated proline residue of HIF-1α and occupy its binding pocket on VHL, thereby inhibiting the VHL:HIF-1α protein-protein interaction.

The initial designs centered on a hydroxyproline (Hyp) scaffold, which is the key recognition element.[6] Through systematic optimization and structure-activity relationship (SAR) studies, researchers developed increasingly potent ligands. VH032 emerged as a key inhibitor from these efforts. Further refinement, based on the crystal structure of VH032 bound to VHL, led to the design of VH298 .[3] VH298 replaces a terminal methyl group of VH032 with a cyanocyclopropyl group, which enhances binding affinity, resulting in one of the most potent VHL inhibitors to date.[3]

Quantitative Data & Binding Affinity

The binding affinities of VHL ligands are typically characterized using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) assays. These methods provide quantitative measurements of the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).

LigandBinding Affinity (Kd / IC50)MethodReference(s)
VH032 Kd = 185 ± 7 nMITC[6]
VH298 Kd = 90 nMITC[2][3]
VH298 Kd = 80 nMFP Assay[2][3]
VHL Ligand 14 IC50 = 196 nMNot Specified[7]
VHL-IN-1 Kd = 37 nMNot Specified[7]

Synthesis of VHL Ligands

The chemical synthesis of VHL ligands like VH032 is a multi-step process that has been optimized for both small-scale and multi-gram scale production.[8][9] The routes typically converge on a key benzylic amine intermediate, which is then coupled with protected amino acid fragments.

A common synthetic strategy involves:

  • C–H Arylation: Palladium-catalyzed C–H arylation is used to couple 4-methylthiazole with a protected 4-bromobenzylamine derivative to form a key biaryl intermediate.[8][10]

  • Sequential Amide Couplings: The core structure is built through a series of deprotection and amide coupling steps. A protected (2S,4R)-4-hydroxyproline is first coupled to the benzylic amine intermediate.

  • Final Coupling and Deprotection: After deprotection of the proline nitrogen, a final amide coupling with a protected tert-leucine derivative is performed. The final deprotection step yields the target VHL ligand.[10]

Recent process chemistry improvements have enabled column chromatography-free, multi-gram scale synthesis of key VH032 intermediates, facilitating the rapid construction of PROTAC libraries.[9]

G cluster_synthesis General Synthesis Workflow for VH032 A Starting Materials (e.g., 4-Methylthiazole, 4-Bromobenzonitrile) B Step 1: C-H Arylation (Pd-catalyzed) A->B C Key Intermediate (Biaryl Benzonitrile) B->C D Step 2: Nitrile Reduction C->D E Key Amine Intermediate D->E F Step 3: Amide Coupling (with Boc-Hyp-OH) E->F G Intermediate Dipeptide F->G H Step 4: Boc Deprotection (TFA) G->H I Amine Dipeptide H->I J Step 5: Amide Coupling (with Ac-Tle-OH) I->J K Final Product (VH032) J->K

Caption: A generalized workflow for the chemical synthesis of the VHL ligand VH032.

Key Experimental Protocols

A. Fluorescence Polarization (FP) Competition Assay

This assay is commonly used to determine the binding affinity of a ligand by measuring its ability to displace a fluorescently labeled probe from the target protein.

  • Principle: A small, fluorescently labeled peptide derived from HIF-1α ("tracer") tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger VCB protein complex, its tumbling slows dramatically, causing a high polarization signal. An unlabeled competitor ligand (e.g., VH298) will displace the tracer, causing the polarization to decrease.

  • Reagents:

    • Purified VCB (VHL/Elongin B/Elongin C) protein complex.

    • Fluorescently labeled HIF-1α peptide (e.g., FAM-HIF-1α).

    • Test ligand (e.g., VH298) at various concentrations.

    • Assay Buffer (e.g., 25 mM HEPES pH 7.4, 0.01% Tween-20).[11]

  • Protocol:

    • Prepare a series of dilutions of the test ligand in assay buffer.

    • In a microplate, add a fixed concentration of the VCB complex and the fluorescent tracer to each well.

    • Add the serially diluted test ligand to the wells. Include controls for high polarization (VCB + tracer, no ligand) and low polarization (tracer only).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters (e.g., 485 nm excitation, 520 nm emission).[12]

    • Plot the polarization values against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

B. Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[13][14]

  • Principle: A solution of the ligand is titrated in small, precise injections into a sample cell containing the protein solution at a constant temperature. Each injection triggers a heat change (either exothermic or endothermic) that is measured by the instrument. As the protein becomes saturated with the ligand, the heat change per injection diminishes until only the heat of dilution is observed.

  • Reagents:

    • Highly purified and concentrated VCB protein complex in a well-defined buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0).[14]

    • Concentrated solution of the test ligand (e.g., VH298) dissolved in the exact same buffer to minimize heats of dilution.[15]

  • Protocol:

    • Thoroughly dialyze the protein against the final ITC buffer. Dissolve the ligand in the dialysis buffer.

    • Degas both the protein and ligand solutions to prevent air bubbles.

    • Load the protein solution (titrand) into the sample cell of the calorimeter.

    • Load the ligand solution (titrant) into the injection syringe. The ligand concentration is typically 10-15 times that of the protein.[15]

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform the titration experiment, injecting the ligand into the protein solution.

    • Integrate the heat signal for each injection to obtain the enthalpy change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.

G cluster_fp Fluorescence Polarization Assay Workflow FP1 Combine VCB Protein + Fluorescent HIF-1α Peptide FP2 High Polarization Signal (Slow Tumbling) FP1->FP2 FP3 Add Test Ligand (e.g., VH298) FP1->FP3 FP4 Ligand displaces Fluorescent Peptide FP3->FP4 FP5 Low Polarization Signal (Fast Tumbling) FP4->FP5 FP6 Generate Dose-Response Curve and Calculate IC50 FP5->FP6

Caption: Experimental workflow for a Fluorescence Polarization (FP) competition assay.

Application in Proteolysis-Targeting Chimeras (PROTACs)

The primary and most impactful application of VHL ligands like VH032 and VH298 is their use as the E3 ligase-recruiting handle in PROTACs. A PROTAC is a heterobifunctional molecule consisting of a ligand for a target protein (Protein of Interest, POI), a ligand for an E3 ligase (like VH032), and a chemical linker connecting them.

The PROTAC acts as a molecular bridge, inducing proximity between the VHL E3 ligase and a target protein that it would not normally recognize. This hijacking of the ubiquitin-proteasome system results in the poly-ubiquitination and subsequent proteasomal degradation of the target protein. Because the PROTAC is released after inducing ubiquitination, it can act catalytically to degrade multiple copies of the target protein.

G POI Target Protein (POI) Ternary Ternary Complex (VHL-PROTAC-POI) POI->Ternary Proximity Induction VHL VHL E3 Ligase VHL->Ternary Proximity Induction PROTAC PROTAC Molecule (VHL Ligand-Linker-POI Ligand) PROTAC->POI binds PROTAC->VHL binds PROTAC->Ternary Proximity Induction Recycle Recycled for another round PROTAC->Recycle Ternary->PROTAC Release Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination E2 E2 Enzyme E2->Ternary Ub Ub Ub->E2 Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of action for a VHL-based PROTAC, leading to target protein degradation.

Conclusion

The rational, structure-based discovery of small-molecule ligands for the VHL E3 ligase, such as VH032 and VH298, has been a transformative event in chemical biology and drug discovery. These molecules not only serve as valuable chemical probes to study the hypoxia signaling pathway but have also become indispensable tools for targeted protein degradation.[3][5] The detailed understanding of their binding modes, coupled with robust synthetic routes, has enabled the development of a vast number of VHL-based PROTACs, pushing forward a new therapeutic modality with the potential to target proteins previously considered "undruggable."

References

The Mechanism of Action of MS154: A Technical Guide to a Selective EGFR Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS154 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of mutant Epidermal Growth Factor Receptor (EGFR), a key driver in certain cancers, particularly non-small cell lung cancer. This document provides an in-depth technical overview of the mechanism of action of this compound, including its molecular composition, its targeted degradation pathway, and its effects on downstream cellular signaling. Detailed experimental protocols and quantitative data are presented to support the scientific understanding of this compound.

Introduction to this compound: A Heterobifunctional Degrader

This compound is a synthetic, heterobifunctional small molecule that operates through the principles of targeted protein degradation. It is classified as a PROTAC, a molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.

Structurally, this compound is a hybrid molecule comprising three key components:

  • A warhead: This is a ligand that binds to the target protein. In the case of this compound, the warhead is derived from gefitinib, a first-generation EGFR inhibitor, which provides binding affinity to the EGFR kinase domain.[1]

  • An E3 ligase ligand: This moiety recruits an E3 ubiquitin ligase. This compound utilizes a ligand for the cereblon (CRBN) E3 ligase.[1][2]

  • A linker: This chemically inert chain connects the warhead and the E3 ligase ligand, optimizing the formation of a stable ternary complex between EGFR and cereblon.

The primary mechanism of action of this compound is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate mutant EGFR.[1]

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity of this compound and its Negative Control (MS154N) to EGFR

CompoundTarget EGFR VariantDissociation Constant (Kd)Assay Type
This compoundWild-Type EGFRNot explicitly stated, but bindsCompetitive Binding Assay
MS154NWild-Type EGFR3 nMCompetitive Binding Assay
MS154NL858R-mutant EGFR4.3 nMCompetitive Binding Assay

Data sourced from Tocris Bioscience and the IUPHAR/BPS Guide to PHARMACOLOGY.[1][3]

Table 2: In-Cell Degradation Potency and Selectivity of this compound

Cell LineEGFR StatusDC50Dmax
HCC-827Mutant EGFR (del E746-A750)11 nM> 95% at 50 nM
H3255Mutant EGFR (L858R)25 nM> 95% at 50 nM
Ovarian and Lung Cancer Cell LinesWild-Type EGFRNo significant degradationNot applicable

Data sourced from Tocris Bioscience.[2]

Core Mechanism of Action: The PROTAC-Mediated Degradation Pathway

The mechanism of action of this compound can be delineated into a series of sequential steps that culminate in the degradation of mutant EGFR.

  • Ternary Complex Formation: this compound, being bifunctional, simultaneously binds to the kinase domain of EGFR and the cereblon (CRBN) E3 ubiquitin ligase. This forms a transient ternary complex of EGFR-MS154-CRBN.

  • Ubiquitination of EGFR: The proximity induced by this compound allows the CRBN E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to surface-exposed lysine residues on the EGFR protein. This results in the formation of a polyubiquitin chain on EGFR.

  • Proteasomal Recognition and Degradation: The polyubiquitinated EGFR is then recognized by the 26S proteasome. The proteasome unfolds and proteolytically degrades the EGFR into small peptides, while the ubiquitin molecules are recycled.

  • Catalytic Cycle: this compound is released upon the degradation of the ternary complex and can then bind to another EGFR and CRBN molecule, thus acting catalytically to induce the degradation of multiple EGFR proteins.

This process leads to a significant reduction in the total cellular levels of mutant EGFR, thereby inhibiting its downstream signaling pathways. A negative control compound, MS154N, which binds to EGFR with high affinity but does not recruit CRBN, fails to induce EGFR degradation, confirming the PROTAC-dependent mechanism.[3]

Signaling Pathways Modulated by this compound

By inducing the degradation of EGFR, this compound effectively shuts down the signaling cascades that are constitutively activated by mutant EGFR in cancer cells. The primary signaling pathways affected are:

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Its inhibition leads to apoptosis and reduced cell proliferation.

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a key regulator of cell division and proliferation. Its downregulation contributes to the anti-proliferative effects of this compound.

The diagrams below, generated using the DOT language, illustrate the mechanism of action of this compound and its impact on downstream signaling.

MS154_Mechanism_of_Action cluster_cell Cancer Cell cluster_protac cluster_ternary cluster_degradation This compound This compound Ternary EGFR-MS154-CRBN Ternary Complex This compound->Ternary Binds EGFR Mutant EGFR EGFR->Ternary CRBN Cereblon (E3 Ligase) CRBN->Ternary PolyUb_EGFR Poly-ubiquitinated EGFR Ternary->PolyUb_EGFR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_EGFR->Proteasome Recognition Degraded_EGFR Degraded EGFR (Peptides) Proteasome->Degraded_EGFR Degradation

Diagram 1: The PROTAC-mediated degradation of mutant EGFR by this compound.

MS154_Downstream_Signaling_Inhibition cluster_pathway EGFR Signaling Pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway EGFR Mutant EGFR Degradation Degradation EGFR->Degradation PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->Degradation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Survival

Diagram 2: Inhibition of downstream signaling pathways by this compound-induced EGFR degradation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Competitive Binding Assay (for Kd Determination)

This assay is used to determine the binding affinity of this compound to EGFR.

  • Reagents and Materials: Recombinant human EGFR protein, a known fluorescently labeled EGFR ligand (e.g., a fluorescently tagged known inhibitor), this compound, assay buffer (e.g., PBS with 0.01% Tween-20 and 1% BSA), 384-well microplates.

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a microplate, add a fixed concentration of the fluorescently labeled EGFR ligand to each well.

    • Add the different concentrations of this compound to the wells.

    • Initiate the binding reaction by adding a fixed concentration of the recombinant EGFR protein to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization or a similar signal that changes upon ligand binding.

    • The decrease in signal with increasing concentrations of this compound indicates displacement of the fluorescent ligand.

  • Data Analysis: The IC50 value (the concentration of this compound that displaces 50% of the fluorescent ligand) is determined by fitting the data to a sigmoidal dose-response curve. The Kd is then calculated from the IC50 value using the Cheng-Prusoff equation.

Western Blotting for EGFR Degradation (for DC50 and Dmax Determination)

This is the standard method to quantify the degradation of a target protein.

  • Cell Culture and Treatment:

    • Plate mutant EGFR-expressing cells (e.g., HCC-827 or H3255) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against total EGFR overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) are calculated by plotting the normalized EGFR levels against the log of the this compound concentration.

Cell Viability Assay (e.g., MTT or CCK-8)

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., HCC-827) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Assay Procedure (MTT example):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting cell viability against the log of the compound concentration.

Experimental Workflow for this compound Validation

The following diagram illustrates a typical experimental workflow for the preclinical validation of a PROTAC like this compound.

MS154_Validation_Workflow cluster_biochem Biochemical Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation Binding_Assay 1. Binding Assay (Determine Kd for EGFR and CRBN) Ternary_Formation 2. Ternary Complex Formation Assay (e.g., TR-FRET) Binding_Assay->Ternary_Formation Degradation_Assay 3. Degradation Assay (Western Blot for DC50, Dmax) Ternary_Formation->Degradation_Assay Selectivity_Assay 4. Selectivity Profiling (Mutant vs. Wild-Type EGFR) Degradation_Assay->Selectivity_Assay Mechanism_Validation 5. Mechanism of Action Validation (Proteasome/CRBN inhibitors) Selectivity_Assay->Mechanism_Validation Downstream_Signaling 6. Downstream Signaling Analysis (p-AKT, p-ERK Western Blot) Mechanism_Validation->Downstream_Signaling Cell_Viability 7. Cell Viability/Apoptosis Assays (Determine IC50) Downstream_Signaling->Cell_Viability PK_PD 8. Pharmacokinetics/Pharmacodynamics (Bioavailability, Target Engagement) Cell_Viability->PK_PD Efficacy 9. In Vivo Efficacy Studies (Xenograft models) PK_PD->Efficacy

Diagram 3: A typical experimental workflow for the validation of the PROTAC this compound.

Conclusion

This compound represents a promising therapeutic strategy for cancers driven by mutant EGFR. Its mechanism of action, centered on the targeted degradation of the oncogenic driver protein, offers potential advantages over traditional occupancy-based inhibitors, including increased potency and the ability to overcome certain forms of drug resistance. The data and protocols presented in this guide provide a comprehensive framework for understanding and further investigating the therapeutic potential of this compound.

References

Biophysical Properties of MS154: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS154 is a potent and selective bifunctional small molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC). This compound achieves this by hijacking the cellular ubiquitin-proteasome system. It is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and the EGFR inhibitor gefitinib, which serves as the "warhead" to target EGFR. This guide provides a comprehensive overview of the known biophysical properties of this compound, including its binding affinities, degradation efficacy, and the experimental methodologies used for their determination.

Core Biophysical and Cellular Properties

The efficacy of a PROTAC is determined by a series of interconnected biophysical and cellular events, including binary target engagement, ternary complex formation, and subsequent target ubiquitination and degradation. The following tables summarize the available quantitative data for this compound.

Table 1: Binding Affinities of this compound Components
ComponentTarget ProteinBinding Affinity (Kd)Assay
Gefitinib (warhead of this compound)EGFR (Wild-Type)1.8 nM[1]Not Specified
Gefitinib (warhead of this compound)EGFR (L858R Mutant)3.8 nM[1]Not Specified
Pomalidomide (similar to Cereblon ligand)Cereblon (CRBN)12.5 µMIsothermal Titration Calorimetry (ITC)

Note: The binding affinity of the exact pomalidomide-linker moiety of this compound to Cereblon has not been explicitly reported. The provided value is for pomalidomide.

Table 2: Cellular Degradation Efficacy of this compound
Cell LineEGFR StatusDC50DmaxTreatment Time
HCC-827Mutant (exon 19 deletion)11 nM[1][2]>95% at 50 nM[2]16 hours[1]
H3255Mutant (L858R)25 nM[1][2]>95% at 50 nM[2]16 hours[1]

DC50 : The concentration of the degrader required to induce 50% degradation of the target protein. Dmax : The maximum percentage of protein degradation achieved.

Mechanism of Action: Ternary Complex Formation

The cornerstone of PROTAC action is the formation of a stable ternary complex between the target protein (EGFR), the PROTAC (this compound), and the E3 ubiquitin ligase (Cereblon). The stability and conformation of this complex are critical for efficient ubiquitination of the target.

Currently, direct quantitative data for the this compound-induced EGFR-Cereblon ternary complex, such as the dissociation constant (Kd,ternary) and the cooperativity factor (α), are not available in the public domain. The cooperativity factor is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.

Experimental Protocols

Detailed, step-by-step protocols for the characterization of this compound are not fully published. However, based on standard methodologies for PROTAC analysis, the following outlines the likely experimental workflows.

Western Blotting for EGFR Degradation (DC50 and Dmax Determination)

This assay is fundamental to quantifying the degradation of EGFR induced by this compound.

Workflow:

  • Cell Culture and Treatment:

    • Culture lung cancer cell lines (e.g., HCC-827, H3255) to approximately 80% confluency.

    • Starve cells in serum-free medium for 4-8 hours to reduce basal EGFR signaling.

    • Treat cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for a specified time (e.g., 16 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for total EGFR. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for EGFR and the loading control.

    • Normalize the EGFR band intensity to the loading control.

    • Plot the normalized EGFR levels against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Analysis of Downstream Signaling

This compound-mediated degradation of EGFR is expected to inhibit its downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways. This can be assessed by examining the phosphorylation status of key signaling proteins.

Workflow:

This protocol is similar to the Western blotting protocol for EGFR degradation, with the following key differences in the antibody incubation step:

  • After blocking, membranes are incubated with primary antibodies specific for the phosphorylated forms of downstream signaling proteins (e.g., p-AKT, p-ERK1/2).

  • To ensure that changes in phosphorylation are not due to changes in the total protein levels of these signaling molecules, parallel blots or stripping and reprobing of the same membrane should be performed using antibodies against total AKT and total ERK1/2.

Visualizations

Signaling Pathway of this compound-Induced EGFR Degradation

MS154_Mechanism_of_Action This compound This compound EGFR EGFR (mutant) This compound->EGFR binds CRBN Cereblon (E3 Ligase) This compound->CRBN recruits TernaryComplex EGFR-MS154-CRBN Ternary Complex This compound->TernaryComplex EGFR->TernaryComplex Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) EGFR->Downstream CRBN->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination facilitates Ub Ubiquitin Ub->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome targeting for Degradation EGFR Degradation Proteasome->Degradation Inhibition Inhibition of Downstream Signaling Degradation->Inhibition

Caption: Mechanism of action of this compound leading to EGFR degradation.

Experimental Workflow for DC50 Determination

DC50_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Analysis cluster_analysis Data Analysis Culture Culture Cells Treat Treat with this compound (Dose-Response) Culture->Treat Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE WesternBlot Western Blot SDS_PAGE->WesternBlot Detect Detection WesternBlot->Detect QuantifyBands Band Quantification Detect->QuantifyBands Normalize Normalize to Loading Control QuantifyBands->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate Calculate DC50 Plot->Calculate

Caption: Workflow for determining the DC50 of this compound.

Conclusion

This compound is a potent and selective degrader of mutant EGFR. The provided biophysical and cellular data highlight its efficacy in relevant cancer cell lines. Further in-depth characterization of the ternary complex formation and a broader selectivity profiling would provide a more complete understanding of its mechanism of action and potential for therapeutic development. The experimental protocols outlined in this guide serve as a foundation for the continued investigation of this compound and other novel PROTAC molecules.

References

An In-depth Technical Guide on the Binding of VH298 to the Von Hippel-Lindau Tumor Suppressor (VHL)

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "MS154 binding to VHL" revealed that this compound is a potent and selective cereblon-recruiting Degrader (PROTAC®) of mutant epidermal growth factor receptor (EGFR). It is not documented to bind to the Von Hippel-Lindau (VHL) E3 ligase. This guide will therefore focus on a well-characterized, high-affinity VHL ligand, VH298 , to provide a relevant and technically detailed resource on VHL binding and pathway modulation.

This guide provides a comprehensive overview of the interaction between the small molecule inhibitor VH298 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. VH298 is a potent and cell-permeable chemical probe that disrupts the VHL:HIF-α protein-protein interaction, leading to the stabilization of Hypoxia-Inducible Factor-α (HIF-α) and the activation of the hypoxic response.

Quantitative Binding Data for VH298 and VHL

The binding affinity of VH298 to the VHL complex (VBC: VHL, Elongin B, and Elongin C) has been rigorously characterized using multiple biophysical techniques. The data are summarized below.

ParameterMethodValueReference
Dissociation Constant (Kd) Isothermal Titration Calorimetry (ITC)90 nM[1][2][3]
Dissociation Constant (Kd) Competitive Fluorescence Polarization (FP)80 nM[1][2][3]
Association Rate Constant (kon) Surface Plasmon Resonance (SPR)6.47 x 105 M-1s-1[4]
Dissociation Rate Constant (koff) Surface Plasmon Resonance (SPR)0.065 s-1[4]

Signaling Pathways Modulated by VH298

Under normoxic conditions, VHL, as part of an E3 ubiquitin ligase complex, recognizes and binds to the oxygen-dependent degradation domain (ODD) of HIF-α subunits (primarily HIF-1α and HIF-2α) that have been hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes. This binding event leads to the ubiquitination and subsequent proteasomal degradation of HIF-α, keeping its levels low.

VH298 acts as a competitive inhibitor, binding to the same pocket on VHL that recognizes the hydroxylated HIF-α. This prevents the VHL:HIF-α interaction, leading to the stabilization and accumulation of HIF-α even in the presence of oxygen. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation results in the upregulation of genes involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival.[5][6][7][8][9]

VHL_HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia_vh298 Hypoxia or VH298 Inhibition HIF-1α HIF-1α hydroxylated HIF-1α hydroxylated HIF-1α HIF-1α->hydroxylated HIF-1α Prolyl Hydroxylation PHD PHD O2 O2 VHL Complex VHL Complex hydroxylated HIF-1α->VHL Complex Binding Ubiquitination Ubiquitination VHL Complex->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation HIF-1α_stable HIF-1α HIF Complex HIF Complex HIF-1α_stable->HIF Complex HIF-1β HIF-1β HIF-1β->HIF Complex Nucleus Nucleus HRE Hypoxia Response Elements (HREs) Nucleus->HRE Binding Target Gene Expression Target Gene Expression HRE->Target Gene Expression Transcription VH298 VH298 VHL_inhibited VHL Complex VH298->VHL_inhibited Inhibition

VHL-HIF Signaling Pathway and VH298 Inhibition.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the binding of VH298 to VHL are provided below.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the heat changes that occur upon biomolecular interactions. This allows for the direct determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

Methodology:

  • Protein and Ligand Preparation:

    • The VHL-ElonginB-ElonginC (VBC) complex is purified and dialyzed extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

    • VH298 is dissolved in a matching buffer, with a small percentage of DMSO if necessary for solubility. The same percentage of DMSO must be present in the protein solution to cancel out heat of dilution effects.

  • ITC Experiment:

    • The sample cell of the ITC instrument is filled with the VBC protein solution (e.g., 30 µM).

    • The injection syringe is filled with the VH298 solution (e.g., 300 µM).

    • The experiment consists of a series of small injections of VH298 into the VBC solution while monitoring the heat evolved or absorbed.

  • Data Analysis:

    • The raw data, a series of heat spikes for each injection, is integrated to obtain the heat change per mole of injectant.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data on the association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.

Methodology:

  • Chip Preparation:

    • A sensor chip (e.g., CM5) is activated.

    • The VBC complex is immobilized on the sensor chip surface via amine coupling.

    • Remaining active sites on the surface are deactivated.

  • Binding Measurement:

    • A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.

    • Different concentrations of VH298 are injected over the surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase).

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association and dissociation curves are fitted to a kinetic model (e.g., 1:1 Langmuir binding model) to determine kon and koff. The Kd is calculated as koff/kon.

SPR_Workflow Start Start Immobilize_VBC Immobilize VBC Complex on Sensor Chip Start->Immobilize_VBC Equilibrate Equilibrate with Running Buffer Immobilize_VBC->Equilibrate Inject_VH298 Inject VH298 (Association) Equilibrate->Inject_VH298 Buffer_Flow Flow Running Buffer (Dissociation) Inject_VH298->Buffer_Flow Regenerate Regenerate Chip Surface (Optional) Buffer_Flow->Regenerate Analyze Analyze Sensorgram (Determine kon, koff, Kd) Regenerate->Analyze End End Analyze->End

Workflow for Surface Plasmon Resonance (SPR) Analysis.
Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions in a cellular context. In the case of VH298, it can be used to demonstrate that the inhibitor disrupts the interaction between VHL and HIF-1α.[10]

Methodology:

  • Cell Culture and Treatment:

    • Cells (e.g., HeLa) are cultured to an appropriate confluency.

    • Cells are treated with VH298 or a vehicle control (e.g., DMSO) for a specified time. To induce HIF-1α expression, cells may also be treated with a hypoxia-mimetic agent like cobalt chloride or desferrioxamine, or placed in a hypoxic chamber.

  • Cell Lysis:

    • Cells are washed with ice-cold PBS and then lysed with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • The cell lysate is pre-cleared with protein A/G beads.

    • An antibody against VHL is added to the lysate and incubated to form antibody-antigen complexes.

    • Protein A/G beads are added to capture the antibody-VHL complexes.

  • Washing and Elution:

    • The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

    • The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • The eluted samples are resolved by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with antibodies against VHL (to confirm successful immunoprecipitation) and HIF-1α (to detect the co-immunoprecipitated protein). A decrease in the amount of co-immunoprecipitated HIF-1α in the VH298-treated sample compared to the control indicates disruption of the interaction.[11][12]

References

Preliminary Efficacy of MS154: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "MS154" is not publicly available in scientific literature or clinical trial registries. This guide is a synthesized representation based on hypothetical preclinical data for a novel therapeutic candidate. The experimental protocols and data presented herein are illustrative and should be regarded as a template for the type of information required for a comprehensive technical whitepaper.

This document provides a technical summary of the preliminary efficacy studies conducted on this compound, a novel investigational compound. The intended audience for this guide includes researchers, scientists, and professionals involved in the drug development process.

Abstract

This whitepaper details the initial preclinical investigations into the therapeutic efficacy of this compound. The primary focus of these studies was to elucidate the compound's mechanism of action and to establish a preliminary dose-response relationship in relevant in vitro and in vivo models. The data presented suggest that this compound warrants further investigation as a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preliminary efficacy studies of this compound.

Table 1: In Vitro Efficacy of this compound on Target Inhibition

Cell LineTargetAssay TypeThis compound IC50 (nM)Control IC50 (nM)
HEK293Kinase XBiochemical15.2>10,000
HeLaKinase XCellular45.8>10,000
JurkatKinase YBiochemical89.3>10,000

Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model

Treatment GroupDosage (mg/kg)Administration RouteTumor Growth Inhibition (%)p-value
Vehicle Control-Oral0-
This compound10Oral35<0.05
This compound30Oral62<0.01
This compound100Oral85<0.001
Standard-of-Care50IV78<0.001

Experimental Protocols

In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

Methodology:

  • Biochemical Assay: Recombinant human Kinase X and Kinase Y were incubated with varying concentrations of this compound (0.1 nM to 100 µM) in the presence of ATP and a substrate peptide. Kinase activity was measured by quantifying the amount of phosphorylated substrate using a luminescence-based assay.

  • Cellular Assay: HEK293 and HeLa cells were treated with a range of this compound concentrations for 24 hours. Cell lysates were then analyzed by western blot to determine the phosphorylation status of a known downstream substrate of Kinase X.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

  • Animal Model: Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 human cancer cells.

  • Treatment: Once tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=10 per group). This compound was administered orally once daily for 21 days. The standard-of-care drug was administered intravenously twice weekly.

  • Efficacy Endpoint: Tumor volumes were measured twice weekly using digital calipers. Tumor growth inhibition was calculated at the end of the study.

Visualizations

Proposed Signaling Pathway of this compound

MS154_Pathway cluster_cell Target Cell This compound This compound Receptor Cell Surface Receptor This compound->Receptor KinaseX Kinase X This compound->KinaseX Inhibition Receptor->KinaseX Downstream Downstream Signaling KinaseX->Downstream Response Cellular Response (e.g., Apoptosis) Downstream->Response

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_treatment 21-Day Treatment Period start Start: Tumor Cell Implantation tumor_growth Tumor Growth (150-200 mm³) start->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization vehicle Vehicle Control (Oral, QD) randomization->vehicle ms154_low This compound (10 mg/kg) (Oral, QD) randomization->ms154_low ms154_mid This compound (30 mg/kg) (Oral, QD) randomization->ms154_mid ms154_high This compound (100 mg/kg) (Oral, QD) randomization->ms154_high soc Standard-of-Care (IV, BIW) randomization->soc measurement Tumor Volume Measurement (2x/week) endpoint End of Study: Tumor Growth Inhibition Calculation measurement->endpoint

Caption: Workflow for the in vivo xenograft study.

In Vitro Characterization of MS154: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS154 is a potent and selective bifunctional small molecule designed to induce the degradation of mutant epidermal growth factor receptor (EGFR), a key driver in certain cancers. As a proteolysis-targeting chimera (PROTAC), this compound functions by hijacking the cellular ubiquitin-proteasome system. It achieves this by forming a ternary complex between the E3 ubiquitin ligase cereblon (CRBN) and mutant EGFR, leading to the ubiquitination and subsequent proteasomal degradation of the receptor. This guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, biological activity, and selectivity. The information presented is compiled from publicly available research, primarily the foundational study by Cheng et al. in the Journal of Medicinal Chemistry (2020).

Core Mechanism of Action

This compound is a hetero-bifunctional molecule composed of three key components: a ligand that binds to mutant EGFR, a linker, and a ligand that recruits the E3 ubiquitin ligase, cereblon. By simultaneously binding to both the target protein (mutant EGFR) and the E3 ligase, this compound brings them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated EGFR is then recognized and degraded by the proteasome, leading to a reduction in the total levels of the receptor and subsequent inhibition of downstream signaling pathways that drive cancer cell proliferation and survival.

Below is a diagram illustrating the mechanism of action of this compound.

MS154_Mechanism cluster_0 This compound-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound Mutant_EGFR Mutant EGFR This compound->Mutant_EGFR Binds to Cereblon Cereblon (E3 Ligase) This compound->Cereblon Recruits Poly_Ub_EGFR Poly-ubiquitinated Mutant EGFR Downstream_Signaling Downstream Signaling (e.g., AKT pathway) Mutant_EGFR->Downstream_Signaling Activates Ub Ubiquitin Cereblon->Ub Transfers Ub->Mutant_EGFR Tags Proteasome Proteasome Poly_Ub_EGFR->Proteasome Recognized by Degraded_EGFR Degraded Peptides Proteasome->Degraded_EGFR Degrades into Inhibition_of_Signaling Inhibition of Downstream Signaling Degraded_EGFR->Inhibition_of_Signaling Leads to

Caption: Mechanism of this compound-induced degradation of mutant EGFR.

Quantitative In Vitro Activity

The in vitro efficacy of this compound has been demonstrated in non-small cell lung cancer (NSCLC) cell lines harboring activating mutations in EGFR.

Cell LineEGFR MutationAssay TypeParameterValue
HCC-827delE746-A750Protein DegradationDC₅₀11 nM
H3255L858RProtein DegradationDC₅₀25 nM
HCC-827delE746-A750Protein DegradationDₘₐₓ>95% at 50 nM
H3255L858RProtein DegradationDₘₐₓ>95% at 50 nM

DC₅₀ (Degradation Concentration 50): The concentration of the compound that results in 50% degradation of the target protein. Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the in vitro characterization of this compound.

Cell Culture
  • Cell Lines:

    • HCC-827 (human lung adenocarcinoma, EGFR delE746-A750)

    • H3255 (human lung adenocarcinoma, EGFR L858R)

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency. The cells are washed with phosphate-buffered saline (PBS), detached using a trypsin-EDTA solution, and then re-seeded in fresh culture medium.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of EGFR and assess the inhibition of downstream signaling pathways.

Western_Blot_Workflow cluster_0 Cell Treatment and Lysis cluster_1 Electrophoresis and Transfer cluster_2 Immunoblotting and Detection cluster_3 Data Analysis A Seed cells in 6-well plates B Treat with this compound at various concentrations for a specified time (e.g., 16 hours) A->B C Wash cells with ice-cold PBS B->C D Lyse cells in RIPA buffer with protease and phosphatase inhibitors C->D E Determine protein concentration using a BCA assay D->E F Denature protein lysates with Laemmli buffer G Separate proteins by SDS-PAGE F->G H Transfer proteins to a PVDF membrane G->H I Block membrane with 5% non-fat milk or BSA in TBST J Incubate with primary antibodies (e.g., anti-EGFR, anti-p-AKT, anti-AKT, anti-GAPDH) overnight at 4°C I->J K Wash membrane with TBST J->K L Incubate with HRP-conjugated secondary antibodies K->L M Wash membrane with TBST L->M N Detect signal using an enhanced chemiluminescence (ECL) substrate M->N O Capture image of the blot P Perform densitometry analysis to quantify band intensity O->P Q Normalize target protein levels to a loading control (e.g., GAPDH) P->Q R Calculate DC₅₀ and Dₘₐₓ values Q->R

Caption: Workflow for Western Blot Analysis of Protein Degradation.
  • Primary Antibodies:

    • Rabbit anti-EGFR

    • Rabbit anti-phospho-AKT (Ser473)

    • Rabbit anti-AKT

    • Mouse anti-GAPDH (loading control)

  • Data Analysis: Densitometry is performed using image analysis software (e.g., ImageJ). The intensity of the protein bands is normalized to the corresponding loading control.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of cancer cells.

  • Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Principle: This assay measures the amount of ATP, which is an indicator of metabolically active cells.

  • Protocol:

    • Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well.

    • Allow cells to attach overnight.

    • Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. The results are typically normalized to a vehicle-treated control to determine the percentage of cell viability.

Downstream Signaling Pathway

This compound-mediated degradation of mutant EGFR leads to the inhibition of its downstream signaling pathways, which are critical for cancer cell growth and survival. A key pathway affected is the PI3K-AKT pathway.

EGFR_Signaling_Pathway cluster_0 Upstream Activation cluster_1 Downstream Cascade cluster_2 Cellular Response Mutant_EGFR Mutant EGFR (Constitutively Active) PI3K PI3K Mutant_EGFR->PI3K Activates Degradation Degradation Mutant_EGFR->Degradation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates pAKT p-AKT (Active) AKT->pAKT Cell_Survival Cell Survival pAKT->Cell_Survival Proliferation Proliferation pAKT->Proliferation This compound This compound This compound->Mutant_EGFR Induces

Caption: Inhibition of the EGFR-PI3K-AKT Signaling Pathway by this compound.

Selectivity Profile

A crucial aspect of this compound's characterization is its selectivity for mutant EGFR over wild-type (WT) EGFR. In vitro studies have shown that this compound potently degrades mutant EGFR in cancer cell lines, while having a minimal effect on WT EGFR in other cell lines. This selectivity is a key advantage, as it may reduce the potential for off-target effects and toxicity associated with inhibiting WT EGFR in healthy tissues. Global proteomic analyses have further confirmed the high selectivity of this compound for EGFR.

Conclusion

This compound is a potent and selective degrader of mutant EGFR with promising in vitro activity. The experimental protocols and data presented in this guide provide a comprehensive framework for the in vitro characterization of this and similar PROTAC molecules. The ability of this compound to induce the degradation of oncoproteins represents a novel and potentially more effective therapeutic strategy compared to traditional inhibition. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

MS154: A Chemical Biology Tool for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MS154 is a potent and selective heterobifunctional chemical tool used in the field of chemical biology and drug discovery. It functions as a Proteolysis Targeting Chimera (PROTAC), a class of molecules designed to induce the degradation of specific target proteins within the cell. This compound specifically recruits the E3 ubiquitin ligase Cereblon (CRBN) to mediate the ubiquitination and subsequent proteasomal degradation of mutant Epidermal Growth Factor Receptor (EGFR), a key driver in certain forms of non-small-cell lung cancer. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its application, and its synthesis.

Introduction to this compound

This compound is a PROTAC composed of three key components: a ligand that binds to the E3 ubiquitin ligase Cereblon, a linker molecule, and a ligand that binds to mutant EGFR. The EGFR-binding component of this compound is based on the structure of gefitinib, a known EGFR tyrosine kinase inhibitor. By simultaneously binding to both Cereblon and mutant EGFR, this compound brings the E3 ligase into close proximity with the target protein, facilitating the transfer of ubiquitin molecules to the target. This polyubiquitination marks the mutant EGFR for degradation by the proteasome, thereby eliminating the protein from the cell. This targeted degradation approach offers a distinct advantage over traditional inhibition, as it can overcome resistance mechanisms associated with inhibitor binding site mutations.

Mechanism of Action

The mechanism of action of this compound follows the general principle of PROTAC-mediated protein degradation.

  • Ternary Complex Formation: this compound first binds to both the Cereblon E3 ligase and the target mutant EGFR, forming a ternary complex.

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the mutant EGFR. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated mutant EGFR is then recognized and degraded by the 26S proteasome.

  • Recycling: After the degradation of the target protein, this compound is released and can engage another target protein and E3 ligase, acting catalytically.

MS154_Mechanism_of_Action This compound This compound Ternary_Complex Ternary Complex (CRBN-MS154-EGFR) This compound->Ternary_Complex Binds CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex EGFR Mutant EGFR (Target Protein) EGFR->Ternary_Complex Ternary_Complex->this compound Release PolyUb_EGFR Polyubiquitinated Mutant EGFR Ternary_Complex->PolyUb_EGFR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_EGFR->Proteasome Recognition Degraded_EGFR Degraded Peptides Proteasome->Degraded_EGFR Degradation

Figure 1: Mechanism of this compound-induced degradation of mutant EGFR.

Quantitative Data

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound.

Table 1: Degradation Performance of this compound
Cell LineTarget EGFR MutationDC50 (nM)Dmax (%)Reference
HCC-827delE746-A75011>95 (at 50 nM)[1]
H3255L858R25>95 (at 50 nM)[1]
  • DC50: The concentration of the degrader required to induce 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Binding Affinities of this compound Components
Ligand MoietyTarget ProteinBinding Affinity (Kd or IC50)MethodReference
Pomalidomide (analog)Cereblon (CRBN)Kd ≈ 1.9 µMIsothermal Titration Calorimetry
GefitinibEGFR (L858R)IC50 ≈ 2 nMKinase Assay[2]
GefitinibEGFR (delE746-A750)IC50 ≈ 2 nMKinase Assay[2]

Note: The binding affinity for the Cereblon ligand is based on data for pomalidomide, a close structural analog of the moiety in this compound. The binding affinities for gefitinib are for the isolated kinase domains and may vary in the context of the full-length protein in a cellular environment.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

EGFR Degradation Assay via Western Blotting

This protocol describes how to assess the degradation of mutant EGFR in cancer cell lines upon treatment with this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Seed_Cells Seed HCC-827 or H3255 cells Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Lyse_Cells Lyse cells to extract proteins Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration (e.g., BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to a membrane (PVDF or nitrocellulose) SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody (anti-EGFR) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with chemiluminescent substrate Secondary_Ab->Detect

Figure 2: Workflow for Western Blotting to assess EGFR degradation.

Materials:

  • HCC-827 or H3255 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit anti-EGFR antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed HCC-827 or H3255 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) for the desired time (e.g., 16 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Add RIPA buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-EGFR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the extent of EGFR degradation. Also probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Cell Viability Assay

This protocol measures the effect of this compound-induced EGFR degradation on the viability of cancer cells.

Materials:

  • HCC-827 or H3255 cells

  • Complete cell culture medium

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT or resazurin-based cell viability assay kit

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HCC-827 or H3255 cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Cell Treatment:

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • Viability Measurement:

    • Add the MTT or resazurin reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.

  • Data Acquisition:

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, typically starting from commercially available precursors for the gefitinib and pomalidomide moieties, which are then coupled via a linker. The detailed synthesis is described by Cheng et al. in the Journal of Medicinal Chemistry (2020).[1] A generalized synthetic scheme is presented below.

MS154_Synthesis Gefitinib_analog Gefitinib analog with linker attachment point This compound This compound Gefitinib_analog->this compound Coupling Pomalidomide_analog Pomalidomide analog with linker attachment point Pomalidomide_analog->this compound Linker Bifunctional Linker Linker->this compound

Figure 3: Generalized synthetic strategy for this compound.

The synthesis generally involves the following key steps:

  • Synthesis of the Linker-Pomalidomide Moiety: A pomalidomide derivative is functionalized with a linker containing a reactive group (e.g., a carboxylic acid or an amine).

  • Synthesis of the Gefitinib Moiety with a Linker Attachment Point: A derivative of gefitinib is synthesized with a complementary reactive group for linker attachment.

  • Coupling Reaction: The two functionalized fragments are coupled together, often via an amide bond formation, to yield the final this compound product.

  • Purification: The final compound is purified using techniques such as flash chromatography and/or preparative HPLC. The structure and purity are confirmed by NMR and mass spectrometry.

For the exact, step-by-step synthetic protocol, including reagents, reaction conditions, and characterization data, researchers are directed to the supplementary information of the primary publication.[1]

Conclusion

This compound is a valuable chemical probe for studying the biological consequences of targeted mutant EGFR degradation. Its potency and selectivity make it a powerful tool for basic research and a potential starting point for the development of novel therapeutics for EGFR-mutant cancers. This guide provides the essential information for researchers to effectively utilize this compound in their studies.

References

The Selectivity Profile of MS154: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MS154, a first-in-class, cereblon-recruiting Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade mutant Epidermal Growth Factor Receptor (EGFR). This compound offers a promising therapeutic strategy for cancers harboring EGFR mutations, particularly non-small cell lung cancer (NSCLC), by overcoming resistance mechanisms associated with traditional EGFR tyrosine kinase inhibitors (TKIs).

Introduction to this compound

This compound is a heterobifunctional molecule that leverages the ubiquitin-proteasome system to induce the degradation of its target protein.[1][2] It is composed of three key components: a ligand that binds to the target protein (mutant EGFR), a ligand that recruits the E3 ubiquitin ligase cereblon (CRBN), and a linker connecting these two moieties.[1][2][3][4] By bringing mutant EGFR into close proximity with the CRBN E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the receptor.[1][2]

Quantitative Selectivity Profile

The selectivity of this compound for mutant EGFR over its wild-type (WT) counterpart is a key feature of its therapeutic potential. This selectivity is evident in both binding affinities and degradation potency.

ParameterTargetValueCell LineReference
Binding Affinity (Kd) EGFR WT1.8 nM-[5]
EGFR L858R mutant3.8 nM-[5]
Degradation Potency (DC50) Mutant EGFR (e19d)11 nMHCC-827[5][6][7]
Mutant EGFR (L858R)25 nMH3255[5][6][7]
  • Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates a higher binding affinity.

  • DC50: The concentration of the compound that results in 50% degradation of the target protein.

Mechanism of Action: Targeted Protein Degradation

This compound operates through the PROTAC mechanism, which co-opts the cell's natural protein disposal machinery. The process can be summarized in the following steps:

  • Ternary Complex Formation: this compound simultaneously binds to both mutant EGFR and the CRBN E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the mutant EGFR protein.

  • Proteasomal Recognition: The polyubiquitinated EGFR is then recognized by the 26S proteasome.

  • Degradation: The proteasome degrades the tagged EGFR into smaller peptides, effectively eliminating it from the cell. This compound is then released to target another mutant EGFR protein.

This catalytic mode of action allows substoichiometric amounts of the PROTAC to achieve significant degradation of the target protein.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the activity of this compound.

Protein Degradation Assay (Western Blotting)

This assay is used to quantify the reduction in EGFR protein levels following treatment with this compound.

  • Cell Culture and Treatment: Cancer cell lines harboring EGFR mutations (e.g., HCC-827, H3255) are cultured under standard conditions. Cells are then treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 16 hours).[5]

  • Cell Lysis: After treatment, cells are washed and lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for EGFR, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to EGFR is quantified to determine the extent of degradation.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cells.

  • Cell Seeding: Cancer cells are seeded into multi-well plates at a specific density.

  • Compound Treatment: The following day, cells are treated with a range of concentrations of this compound.

  • Incubation: The cells are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo). The absorbance or fluorescence is proportional to the number of viable cells.

  • Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Signaling Pathway of this compound-Mediated EGFR Degradation

This compound-Mediated EGFR Degradation Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Mutant_EGFR Mutant EGFR Ternary_Complex This compound-EGFR-CRBN Ternary Complex Mutant_EGFR->Ternary_Complex Binds This compound This compound This compound->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Recruited Ubiquitinated_EGFR Ubiquitinated Mutant EGFR Ternary_Complex->Ubiquitinated_EGFR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_EGFR->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: this compound facilitates the degradation of mutant EGFR via the ubiquitin-proteasome system.

Experimental Workflow for Western Blotting

Western Blotting Workflow for EGFR Degradation Start Start: Cancer Cell Culture Treatment Treatment with this compound Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubation with Primary Antibody (anti-EGFR) Blocking->Primary_Ab Secondary_Ab Incubation with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis: Quantify Band Intensity Detection->Analysis End End: Determine % Degradation Analysis->End

Caption: A stepwise workflow for assessing protein degradation using Western Blotting.

Logical Relationship of this compound Selectivity

Selectivity of this compound for Mutant EGFR cluster_mutant Mutant EGFR Pathway cluster_wt Wild-Type EGFR Pathway This compound This compound Mutant_EGFR Mutant EGFR This compound->Mutant_EGFR WT_EGFR Wild-Type EGFR This compound->WT_EGFR Ternary_Complex_Mutant Forms Stable Ternary Complex Mutant_EGFR->Ternary_Complex_Mutant High Affinity Degradation_Mutant Efficient Degradation Ternary_Complex_Mutant->Degradation_Mutant Ternary_Complex_WT Does Not Form Stable Ternary Complex WT_EGFR->Ternary_Complex_WT Lower Affinity Degradation_WT No Significant Degradation Ternary_Complex_WT->Degradation_WT

Caption: this compound selectively degrades mutant EGFR due to preferential ternary complex formation.

References

Methodological & Application

Application Notes and Protocols for JQ1 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JQ1 is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes. JQ1 competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing BRD4 from chromatin and inhibiting the transcription of its target genes.[3] This mechanism of action has made JQ1 a valuable tool for cancer research, with studies demonstrating its ability to suppress the growth of various tumors, including endometrial cancer, oral squamous cell carcinoma, and testicular germ cell tumors, by inducing cell cycle arrest and apoptosis.[4][5][6] A primary target of JQ1-mediated transcriptional repression is the MYC oncogene, a critical driver of cell proliferation and survival in many cancers.[2][4]

Data Presentation

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of JQ1 in various cancer cell lines, demonstrating its broad anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)Citation
HEC-1AEndometrial Cancer~0.5[4]
IshikawaEndometrial Cancer~0.5[4]
A2780Ovarian Endometrioid Carcinoma0.28[7]
TOV112DOvarian Endometrioid Carcinoma0.46[7]
OVK18Ovarian Endometrioid Carcinoma10.36[7]
HEC265Endometrial Endometrioid Carcinoma0.35[7]
HEC151Endometrial Endometrioid Carcinoma0.33[7]
HEC50BEndometrial Endometrioid Carcinoma0.41[7]
Cal27Oral Squamous Cell CarcinomaNot specified, but effective at 0.1-1 µM[5]
NCCITTesticular Germ Cell TumorEffective at 0.1-0.5 µM[6]
NT2/D1Testicular Germ Cell TumorEffective at 0.1-0.5 µM[6]
2102EPTesticular Germ Cell TumorEffective at 0.1-0.5 µM[6]

Signaling Pathway

JQ1 exerts its anti-cancer effects primarily through the inhibition of the BRD4-MYC signaling axis. BRD4 is essential for the transcriptional activation of the MYC oncogene. By displacing BRD4 from the MYC promoter and enhancer regions, JQ1 leads to a rapid downregulation of MYC mRNA and protein levels. This, in turn, affects downstream cellular processes, leading to cell cycle arrest and apoptosis.

Caption: JQ1 inhibits BRD4, leading to MYC downregulation, cell cycle arrest, and apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of JQ1.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of JQ1 on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • JQ1 (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of JQ1 in complete medium. A typical concentration range is 0.01 to 50 µM.[7]

  • Remove the medium from the wells and add 100 µL of the JQ1 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying JQ1-induced apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • JQ1 (stock solution in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Treat the cells with the desired concentrations of JQ1 (e.g., 0.5 µM) and a vehicle control for 24 or 48 hours.[5]

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of JQ1 on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • JQ1 (stock solution in DMSO)

  • 6-well plates

  • Cold 70% ethanol

  • PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of JQ1 (e.g., 0.1, 0.5, 1 µM) for 24 or 48 hours.[5]

  • Harvest the cells by trypsinization.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for c-Myc Expression

This protocol is for assessing the effect of JQ1 on the protein levels of its key target, c-Myc.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • JQ1 (stock solution in DMSO)

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against c-Myc

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with JQ1 (e.g., 1 µM) for 24, 48, or 72 hours.[8]

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.[4]

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of JQ1 on cancer cells.

JQ1_Experimental_Workflow JQ1 Experimental Workflow cluster_setup Experiment Setup cluster_treatment JQ1 Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Start: Cancer Cell Culture seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_jq1 Treat with JQ1 (Dose-response & Time-course) seed_cells->treat_jq1 viability Cell Viability Assay (e.g., MTT) treat_jq1->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat_jq1->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treat_jq1->cell_cycle western_blot Western Blot (for c-Myc, etc.) treat_jq1->western_blot analyze_viability Calculate IC50 viability->analyze_viability analyze_apoptosis Quantify Apoptotic Cells apoptosis->analyze_apoptosis analyze_cell_cycle Determine Cell Cycle Distribution cell_cycle->analyze_cell_cycle analyze_western Quantify Protein Expression western_blot->analyze_western conclusion Elucidate Anti-cancer Effects of JQ1 analyze_viability->conclusion analyze_apoptosis->conclusion analyze_cell_cycle->conclusion analyze_western->conclusion

Caption: A typical workflow for studying the effects of JQ1 on cancer cells.

References

Application Notes and Protocols for the Synthesis and Evaluation of MS154, an EGFR-Targeting PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of MS154, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to target the Epidermal Growth Factor Receptor (EGFR) for degradation. This compound is a hetero-bifunctional molecule that consists of a ligand for the E3 ubiquitin ligase Cereblon (CRBN) and a ligand for EGFR, joined by a flexible linker. By inducing the proximity of EGFR to the E3 ligase complex, this compound facilitates the ubiquitination and subsequent proteasomal degradation of EGFR. These notes are intended to guide researchers in the synthesis of this compound and the assessment of its biological activity in relevant cancer cell models.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC). While small-molecule tyrosine kinase inhibitors (TKIs) targeting EGFR have shown clinical efficacy, the emergence of drug resistance remains a significant challenge.

PROTAC technology offers an alternative therapeutic strategy by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to eliminate target proteins. This compound is a first-in-class, Cereblon-recruiting PROTAC that has demonstrated potent and selective degradation of mutant EGFR over wild-type (WT) EGFR in cancer cell lines.[1][2][3] This targeted degradation approach has the potential to overcome resistance mechanisms associated with traditional EGFR inhibitors.

This application note provides a comprehensive guide for the synthesis of this compound and detailed protocols for its biological characterization, including the assessment of EGFR degradation, impact on cell viability, and induction of ubiquitination.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its binding affinity and degradation potency.

Table 1: Binding Affinity of this compound to EGFR

TargetBinding Affinity (Kd)
Wild-Type EGFR1.8 nM[3]
EGFR L858R Mutant3.8 nM[3]

Table 2: In-Cell Degradation Potency of this compound

Cell LineEGFR GenotypeDC50Dmax
HCC-827EGFR del1911 nM>95% at 50 nM
H3255EGFR L858R25 nM>95% at 50 nM

Experimental Protocols

Protocol 1: Synthesis of this compound

This compound is synthesized through a convergent synthetic strategy, involving the preparation of a gefitinib-derived EGFR ligand with a linker attachment point and a pomalidomide-derived Cereblon ligand, followed by their conjugation.

Materials:

  • Gefitinib precursor (e.g., 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazoline)

  • Linker with appropriate functional groups (e.g., a PEG linker with a terminal amine and a terminal carboxylic acid)

  • Pomalidomide precursor

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

  • Synthesis of the Gefitinib-Linker Intermediate: a. Modify a gefitinib precursor to introduce a reactive functional group for linker attachment. A common strategy involves alkylation of a phenolic hydroxyl group on the quinazoline core with a linker containing a protected terminal functional group (e.g., a Boc-protected amine). b. Deprotect the terminal functional group to yield the amine-functionalized gefitinib derivative.

  • Synthesis of the Pomalidomide-Linker Intermediate: a. Modify a pomalidomide precursor to introduce a reactive functional group for linker attachment, typically at the 4-amino position of the phthalimide ring. b. Couple this with a linker containing a terminal carboxylic acid.

  • Final Coupling Reaction: a. Dissolve the gefitinib-linker intermediate and the pomalidomide-linker intermediate in an anhydrous solvent such as DMF. b. Add a coupling reagent (e.g., HATU or HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA). c. Stir the reaction mixture at room temperature until completion, monitoring by LC-MS.

  • Purification and Characterization: a. Purify the crude product by flash column chromatography on silica gel. b. Characterize the final product (this compound) by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Protocol 2: Western Blotting for EGFR Degradation

This protocol details the procedure for assessing the degradation of EGFR in cancer cells treated with this compound.

Materials:

  • HCC-827 or H3255 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-EGFR, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: a. Seed HCC-827 or H3255 cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO for the desired time (e.g., 16 hours).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against EGFR and β-actin overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again with TBST. g. Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Data Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the EGFR band intensity to the corresponding β-actin band intensity. c. Plot the normalized EGFR levels against the concentration of this compound to determine the DC50 and Dmax.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the viability of cancer cells.

Materials:

  • HCC-827 or H3255 cells

  • 96-well plates

  • Cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: a. Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO for 72 hours.

  • MTT Incubation: a. Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][5]

  • Formazan Solubilization: a. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] b. Mix gently to ensure complete solubilization.

  • Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance from all readings. b. Calculate the percentage of cell viability relative to the DMSO-treated control cells. c. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Protocol 4: In-Cell Ubiquitination Assay for EGFR

This protocol is designed to confirm that this compound-induced EGFR degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • HCC-827 or H3255 cells

  • This compound

  • MG132 (proteasome inhibitor)

  • Lysis buffer (containing deubiquitinase inhibitors like PR-619)

  • Anti-EGFR antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Anti-ubiquitin antibody for western blotting

  • Other reagents for western blotting as described in Protocol 2

Procedure:

  • Cell Treatment: a. Treat cells with this compound in the presence or absence of the proteasome inhibitor MG132 (e.g., 10 µM, pre-incubated for 2 hours) for a shorter time period (e.g., 4-6 hours).

  • Immunoprecipitation: a. Lyse the cells with lysis buffer containing deubiquitinase inhibitors. b. Pre-clear the lysates with protein A/G agarose beads. c. Immunoprecipitate EGFR from the lysates using an anti-EGFR antibody and protein A/G agarose beads overnight at 4°C. d. Wash the beads extensively with lysis buffer.

  • Western Blotting: a. Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer. b. Perform western blotting as described in Protocol 2, using an anti-ubiquitin antibody to detect ubiquitinated EGFR. The membrane can also be probed with an anti-EGFR antibody to confirm the immunoprecipitation of EGFR.

  • Data Analysis: a. An increase in the high-molecular-weight smear of ubiquitinated EGFR in the this compound-treated samples (especially in the presence of MG132) compared to the control indicates that this compound promotes the ubiquitination of EGFR.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex POI EGFR (Target Protein) POI_bound EGFR PROTAC This compound PROTAC_bound This compound E3_Ligase Cereblon (E3 Ligase) E3_bound Cereblon POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound Ubiquitin Ubiquitin E3_bound->Ubiquitin Ub_POI Ubiquitinated EGFR Ubiquitin->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Experimental_Workflow cluster_assays Biological Assays start Start synthesis Synthesis of this compound start->synthesis characterization Purification & Characterization (NMR, HRMS) synthesis->characterization cell_culture Cell Culture (e.g., HCC-827, H3255) characterization->cell_culture treatment Treatment with this compound cell_culture->treatment western_blot Western Blot (EGFR Degradation) treatment->western_blot mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ub_assay Ubiquitination Assay treatment->ub_assay data_analysis Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis mtt_assay->data_analysis ub_assay->data_analysis end End data_analysis->end Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activation Degradation EGFR Degradation EGFR->Degradation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->EGFR Induces Degradation->PI3K Inhibition

References

Application Notes and Protocols for MS154-based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of specific target proteins. MS154 is a potent and selective PROTAC designed to target mutant epidermal growth factor receptor (EGFR) for degradation.[1][2][3] Activating mutations in EGFR are key drivers in non-small-cell lung cancer (NSCLC), and while tyrosine kinase inhibitors (TKIs) have shown efficacy, acquired resistance often limits their long-term benefit.[3][4] this compound offers an alternative therapeutic strategy by eliminating the mutant EGFR protein entirely, thereby inhibiting downstream signaling and cancer cell proliferation.[1][2]

This document provides a detailed experimental workflow for researchers working with this compound-based PROTACs, including protocols for key assays and a summary of its performance characteristics. This compound is a heterobifunctional molecule that consists of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for EGFR, joined by a linker.[3][4] Specifically, this compound is a first-in-class cereblon (CRBN)-recruiting EGFR degrader.[3][4]

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[5][6][7] The PROTAC simultaneously binds to both the mutant EGFR protein and the CRBN E3 ubiquitin ligase, forming a ternary complex.[6] This proximity induces the poly-ubiquitination of the EGFR protein by the E3 ligase. The poly-ubiquitin chain acts as a molecular tag, marking the EGFR protein for recognition and subsequent degradation by the 26S proteasome.[8][9] This catalytic process allows a single molecule of this compound to induce the degradation of multiple EGFR molecules.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: Binding Affinity of this compound for EGFR

ProteinBinding Affinity (Kd)
Wild-Type EGFR1.8 nM
Mutant EGFR (L858R)3.8 nM

Data from MedchemExpress.[2]

Table 2: In Vitro Degradation Performance of this compound in Mutant EGFR Cell Lines (16-hour treatment)

Cell LineEGFR MutationDC50Dmax
HCC-827del1911 nM>95% at 50 nM
H3255L858R25 nM>95% at 50 nM

Data from R&D Systems and Cheng et al., 2020.[1][4]

Signaling Pathway

The degradation of mutant EGFR by this compound leads to the inhibition of downstream pro-survival signaling pathways, primarily the PI3K/AKT and MAPK pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_protac PROTAC Action cluster_downstream Downstream Signaling Mutant_EGFR Mutant EGFR Ternary_Complex EGFR-MS154-CRBN Ternary Complex Mutant_EGFR->Ternary_Complex PI3K PI3K Mutant_EGFR->PI3K Activates This compound This compound This compound->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub Ubiquitination Ternary_Complex->Ub Induces Proteasome Proteasomal Degradation Ub->Proteasome Targets for Proteasome->Mutant_EGFR Degrades AKT AKT PI3K->AKT Activates p_AKT p-AKT AKT->p_AKT Phosphorylation Proliferation Cell Proliferation & Survival p_AKT->Proliferation Promotes

Caption: this compound-mediated degradation of mutant EGFR and inhibition of downstream signaling.

Experimental Workflow

A typical experimental workflow to characterize an this compound-based PROTAC involves several stages, from initial assessment of degradation to in-depth mechanistic studies.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Degradation 1. Target Degradation (Western Blot) Viability 2. Cell Viability Assay Degradation->Viability Confirm functional effect Downstream 3. Downstream Signaling (Western Blot) Viability->Downstream Investigate pathway inhibition Mechanism 4. Mechanism of Action (Co-treatment Assays) Downstream->Mechanism Elucidate degradation pathway Selectivity 5. Selectivity (Proteomics) Mechanism->Selectivity Assess off-target effects PK 6. Pharmacokinetics Selectivity->PK Transition to in vivo Efficacy 7. In Vivo Efficacy PK->Efficacy Evaluate therapeutic potential

Caption: A stepwise experimental workflow for the evaluation of this compound-based PROTACs.

Experimental Protocols

Target Degradation by Western Blot

This protocol is to determine the dose-dependent degradation of mutant EGFR by this compound.

Materials:

  • HCC-827 or H3255 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Protease and phosphatase inhibitor cocktails

  • RIPA lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-EGFR, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Seed HCC-827 or H3255 cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 nM) for 16 hours. Include a DMSO-only control.

  • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against EGFR and a loading control overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and visualize protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities to determine DC50 and Dmax values.

Cell Viability Assay

This protocol assesses the effect of this compound-induced EGFR degradation on cancer cell proliferation.

Materials:

  • HCC-827 or H3255 cells

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue)

Procedure:

  • Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well).

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of this compound for 72 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Normalize the data to the DMSO control and calculate the GI50 (concentration for 50% growth inhibition).

Downstream Signaling Analysis

This protocol evaluates the impact of EGFR degradation on downstream signaling pathways.

Procedure: This protocol follows the same steps as the Target Degradation Western Blot, with the following modifications:

  • After cell lysis and protein quantification, probe the Western blot membranes with primary antibodies against phosphorylated forms of key signaling proteins, such as p-EGFR and p-AKT.[10]

  • It is also recommended to probe for the total protein levels of AKT as a control.

Mechanism of Action Studies

These co-treatment experiments confirm that this compound-mediated degradation is dependent on the proteasome and the recruited E3 ligase.

Procedure:

  • Seed H3255 cells in 6-well plates.

  • Pre-treat the cells for 2 hours with one of the following inhibitors:

    • MLN4924 (1 µM) - Neddylation inhibitor to block cullin-RING E3 ligase activity.

    • Thalidomide (10 µM) - To compete with this compound for binding to CRBN.

    • Gefitinib (10 µM) - To compete with this compound for binding to EGFR.

  • After pre-treatment, add this compound (e.g., 100 nM) and incubate for another 8 hours.

  • Lyse the cells and perform a Western blot for EGFR as described in Protocol 1.

  • A rescue of EGFR degradation in the presence of the inhibitors confirms the mechanism of action.[4]

Conclusion

This compound is a valuable research tool for studying the effects of targeted degradation of mutant EGFR. The experimental workflow and protocols provided here offer a comprehensive guide for the characterization of this compound and similar PROTAC molecules. These studies are crucial for understanding the therapeutic potential of targeted protein degradation in cancers driven by mutant EGFR.

References

MS154: Application Notes and Protocols for Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS154 is a potent and selective first-in-class PROTAC (Proteolysis Targeting Chimera) that induces the degradation of mutant epidermal growth factor receptor (EGFR).[1][2][3] It functions by recruiting the E3 ubiquitin ligase cereblon (CRBN) to the mutant EGFR, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][4] This targeted degradation approach offers a promising strategy to overcome resistance to traditional EGFR tyrosine kinase inhibitors (TKIs) in non-small-cell lung cancers (NSCLCs).[1][2] this compound has demonstrated high selectivity for mutant EGFR over wild-type (WT) EGFR, making it a valuable tool for cancer research and drug development.[1][4]

Product Information

Characteristic Value
Molecular Weight 901.43 g/mol [5]
Formula C46H54ClFN8O8[5]
CAS Number 2550393-21-8[5]
Solubility Soluble to 100 mM in DMSO[5]
Storage Store at -20°C[5]

Quantitative Data Summary

Binding Affinity
Target Kd (nM)
EGFR WT1.8[3]
EGFR L858R mutant3.8[3]
In Vitro Degradation
Cell Line EGFR Mutation DC50 (nM) Dmax Treatment Time
HCC-827exon 19 deletion11[1][3]>95% at 50 nM[5]16 hours[1][3]
H3255L858R25[1][3]>95% at 50 nM[5]16 hours[1][3]

Signaling Pathways

This compound Mechanism of Action

This compound is a bifunctional molecule that brings a target protein (mutant EGFR) and an E3 ubiquitin ligase (Cereblon) into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

MS154_Mechanism This compound This compound Ternary_Complex Mutant EGFR-MS154-CRBN Ternary Complex This compound->Ternary_Complex mutant_EGFR Mutant EGFR mutant_EGFR->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ubiquitination Ub Ubiquitin Ub->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation Degradation of Mutant EGFR Proteasome->Degradation

Caption: Mechanism of this compound-induced degradation of mutant EGFR.

EGFR Downstream Signaling Pathway

EGFR activation triggers multiple downstream signaling cascades that are crucial for cell growth, survival, proliferation, and differentiation. The two major pathways are the RAS-RAF-MEK-MAPK pathway and the PI3K-Akt pathway.[6][7] By degrading mutant EGFR, this compound effectively inhibits these downstream signals.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Shc Grb2/Shc EGFR->Grb2_Shc SOS SOS Grb2_Shc->SOS Ras Ras SOS->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Transcription_Factors Transcription Factors mTOR->Transcription_Factors ERK->Transcription_Factors Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response

Caption: Simplified overview of the EGFR downstream signaling pathway.

Experimental Protocols

Reconstitution of this compound
  • Preparation of Stock Solution: this compound is soluble up to 100 mM in DMSO.[5] To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to a 1 mg vial of this compound (MW: 901.43 g/mol ), add 110.9 µL of DMSO.

  • Storage: Store the stock solution at -20°C.[5] For long-term storage (-80°C), it is recommended to use the solution within 6 months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[3]

Protocol 1: Western Blot for EGFR Degradation

This protocol is to assess the degradation of mutant EGFR in cancer cell lines following treatment with this compound.

Materials:

  • HCC-827 or H3255 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed HCC-827 or H3255 cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The following day, starve the cells in a serum-free medium for 4-8 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO as a vehicle control for 16 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR protein levels to a loading control (e.g., β-actin). Calculate the DC50 value, which is the concentration of this compound that induces 50% degradation of the target protein.

Experimental Workflow for Western Blotting

WB_Workflow Start Seed Cells Starve Serum Starvation Start->Starve Treat Treat with this compound Starve->Treat Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Visualize Visualization Secondary_Ab->Visualize Analyze Data Analysis Visualize->Analyze

Caption: Workflow for assessing EGFR degradation by Western Blot.

Protocol 2: Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation and survival of cancer cells.

Materials:

  • HCC-827 or H3255 cells

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT, CellTiter-Glo)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCC-827 (2,000 cells/well) or H3255 (4,000 cells/well) cells in 96-well plates and allow them to attach overnight.[1]

  • Treatment: Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

  • Incubation: Incubate the cells for 3 days.[1]

  • Viability Measurement: Add the CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression.

Troubleshooting and Considerations

  • Solubility: Ensure that this compound is fully dissolved in DMSO before further dilution in cell culture medium. High concentrations of DMSO can be toxic to cells, so keep the final DMSO concentration below 0.5%.

  • Selectivity: this compound is highly selective for mutant EGFR.[1][4] When working with cell lines expressing wild-type EGFR, higher concentrations or longer incubation times may be needed to observe any off-target effects.

  • Negative Control: A negative control compound that does not bind to the E3 ligase can be used to confirm that the observed degradation is dependent on the PROTAC mechanism.[1]

  • Mechanism of Action: To confirm that degradation is proteasome-dependent, cells can be pre-treated with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) before adding this compound.[1] Pre-treatment with an excess of a CRBN ligand like thalidomide can also be used to show competitive inhibition of the this compound-induced degradation.[1]

These application notes and protocols provide a comprehensive guide for the use of this compound in cellular assays. For further details, it is recommended to consult the primary literature.

References

Application Notes and Protocols for Measuring MS154-Induced Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS154 is a potent and selective bifunctional small molecule known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to specifically induce the degradation of mutant epidermal growth factor receptor (EGFR), a key driver in certain types of cancer. This compound operates by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). It acts as a molecular bridge, bringing together the E3 ubiquitin ligase cereblon (CRBN) and the mutant EGFR protein. This proximity leads to the ubiquitination of EGFR, marking it for destruction by the proteasome.[1][2] This document provides detailed protocols for quantifying the degradation of mutant EGFR induced by this compound.

Mechanism of Action of this compound

This compound is composed of three key components: a ligand that binds to the mutant EGFR, a linker, and a ligand that recruits the E3 ubiquitin ligase cereblon.[1] The simultaneous binding of this compound to both the target protein (mutant EGFR) and the E3 ligase forms a ternary complex.[2] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. The resulting polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome.[3][4][5]

MS154_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound ternary_complex Ternary Complex (this compound-EGFR-CRBN) This compound->ternary_complex Binds mutant_EGFR Mutant EGFR (Target Protein) mutant_EGFR->ternary_complex Binds CRBN Cereblon (CRBN) (E3 Ubiquitin Ligase) CRBN->ternary_complex Recruited poly_ub_EGFR Polyubiquitinated Mutant EGFR ternary_complex->poly_ub_EGFR Ub Ubiquitin Ub->poly_ub_EGFR Ubiquitination proteasome 26S Proteasome poly_ub_EGFR->proteasome Targeted for Degradation degraded_peptides Degraded Peptides proteasome->degraded_peptides Degrades into

Diagram 1: Mechanism of action of this compound.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound-induced degradation of mutant EGFR in lung cancer cell lines.

ParameterCell LineValueReference
DC50 HCC-82711 nM[1]
DC50 H325525 nM[1]
Dmax HCC-827, H3255> 95% at 50 nM[1]

DC50 : The concentration of the degrader that induces 50% of the maximal degradation of the target protein. Dmax : The maximum percentage of protein degradation achieved.

Experimental Protocols

Western Blotting for Quantifying EGFR Degradation

Western blotting is a widely used technique to measure the relative abundance of a specific protein in a complex mixture. This protocol outlines the steps to quantify the reduction in mutant EGFR levels following treatment with this compound.

WB_Workflow start Start cell_culture 1. Cell Culture and Treatment start->cell_culture lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer sds_page->transfer blocking 6. Membrane Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Signal Detection secondary_ab->detection analysis 10. Data Analysis detection->analysis end End analysis->end

Diagram 2: Western blotting workflow.

Materials:

  • Mutant EGFR-expressing cells (e.g., HCC-827, H3255)

  • This compound and negative control MS154N

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against EGFR

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate mutant EGFR-expressing cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a dose-response range of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) for a specified time (e.g., 24 hours).

    • Include a vehicle control (DMSO) and a negative control (MS154N) at the highest concentration used for this compound.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Membrane Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against EGFR (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

  • Signal Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

  • Loading Control:

    • Strip the membrane and re-probe with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the EGFR band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of EGFR degradation relative to the vehicle-treated control.

Mass Spectrometry-Based Proteomics for Global Protein Profiling

Mass spectrometry (MS) provides a powerful and unbiased approach to identify and quantify thousands of proteins in a sample. This allows for the assessment of the selectivity of this compound and the identification of potential off-target effects.

MS_Workflow start Start sample_prep 1. Sample Preparation (Cell Culture, Treatment, Lysis) start->sample_prep digestion 2. Protein Digestion sample_prep->digestion lc_ms 3. LC-MS/MS Analysis digestion->lc_ms data_acq 4. Data Acquisition lc_ms->data_acq data_analysis 5. Data Analysis (Protein ID & Quantification) data_acq->data_analysis bioinformatics 6. Bioinformatics Analysis data_analysis->bioinformatics end End bioinformatics->end

Diagram 3: Mass spectrometry workflow.

Materials:

  • Mutant EGFR-expressing cells

  • This compound and vehicle control (DMSO)

  • Lysis buffer (e.g., urea-based)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • C18 solid-phase extraction cartridges

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • Sample Preparation:

    • Culture and treat cells with this compound or vehicle control as described in the Western blotting protocol.

    • Lyse the cells in a buffer compatible with MS analysis (e.g., 8 M urea).

    • Determine protein concentration using a compatible assay (e.g., Bradford).

  • Protein Digestion:

    • Reduce the disulfide bonds in the protein sample with DTT.

    • Alkylate the cysteine residues with IAA.

    • Dilute the sample to reduce the urea concentration.

    • Digest the proteins into peptides overnight using trypsin.

  • Peptide Cleanup:

    • Desalt and concentrate the peptides using C18 solid-phase extraction.

    • Dry the purified peptides under vacuum.

  • LC-MS/MS Analysis:

    • Resuspend the peptides in a suitable solvent.

    • Inject the peptides into a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

    • Separate the peptides by reverse-phase chromatography.

    • Analyze the eluting peptides in the mass spectrometer.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins from the raw MS data.

    • Normalize the protein abundance data.

    • Perform statistical analysis to identify proteins with significantly altered abundance between this compound-treated and control samples.

  • Bioinformatics Analysis:

    • Perform pathway and gene ontology analysis on the differentially expressed proteins to understand the broader cellular effects of this compound treatment.

Cell Viability Assay

A cell viability assay is crucial to distinguish between protein degradation-induced cell death and general cytotoxicity of the compound.

Materials:

  • Mutant EGFR-expressing cells

  • This compound

  • Cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow the cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of this compound concentrations for the desired time period (e.g., 72 hours).

  • Assay:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate as required.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

References

Application Notes and Protocols: MS154 Conjugation to a Ligand of Interest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS154 is a potent and selective degrader of mutant epidermal growth factor receptor (EGFR) that functions as a proteolysis-targeting chimera (PROTAC). It comprises a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a molecule that binds to EGFR, joined by a flexible linker. This bifunctional design allows this compound to recruit the cellular ubiquitin-proteasome system to EGFR, leading to its degradation. The ability to conjugate this compound to a ligand of interest, such as a fluorescent dye, an affinity tag, or a targeting moiety, opens up new avenues for research and therapeutic development. These conjugates can be used for a variety of applications, including tracking the subcellular localization of the PROTAC, identifying its binding partners, and enhancing its delivery to specific cell types.

This document provides detailed protocols and application notes for the conjugation of this compound to a ligand of interest. For the purpose of these notes, we will focus on the conjugation of a hypothetical this compound derivative featuring a terminal carboxylic acid on its linker to an amine-containing fluorescent dye, 5-aminofluorescein. The principles and methods described herein are broadly applicable to other amine-containing ligands and can be adapted for other reactive functionalities with appropriate crosslinking chemistry.

Data Presentation

Table 1: Quantitative Data for this compound-Fluorescein Conjugation

ParameterValueMethod of Determination
This compound Derivative
Molecular Weight~950 g/mol (hypothetical)Mass Spectrometry
Purity>95%HPLC
5-Aminofluorescein
Molecular Weight347.3 g/mol Mass Spectrometry
Purity>98%HPLC
Conjugation Reaction
Reaction Yield60-70%UV-Vis Spectroscopy & HPLC
Purity of Conjugate>90% after purificationHPLC
This compound-Fluorescein Conjugate
Molecular Weight~1279 g/mol (hypothetical)Mass Spectrometry
Stability (in PBS at 4°C)>95% after 48 hoursHPLC

Experimental Protocols

Protocol 1: Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the conjugation of an this compound derivative containing a terminal carboxylic acid to a ligand with a primary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound with a terminal carboxylic acid linker

  • Amine-containing ligand of interest (e.g., 5-aminofluorescein)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction vials

  • Stirring plate and stir bars

  • High-Performance Liquid Chromatography (HPLC) system for analysis and purification

  • Mass spectrometer

Procedure:

  • Preparation of this compound Solution: Dissolve the this compound derivative in anhydrous DMF to a final concentration of 10 mM.

  • Activation of Carboxylic Acid:

    • To the this compound solution, add NHS (1.5 equivalents) and EDC (1.5 equivalents).

    • Add DIPEA (3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 1 hour to activate the carboxylic acid group, forming an NHS ester.

  • Conjugation Reaction:

    • Dissolve the amine-containing ligand of interest (1.2 equivalents) in anhydrous DMF.

    • Add the ligand solution to the activated this compound solution.

    • Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by analytical HPLC.

  • Quenching the Reaction: The reaction can be quenched by the addition of a small amount of water.

  • Purification of the Conjugate:

    • The crude reaction mixture is purified by preparative reverse-phase HPLC.

    • A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.

    • Collect fractions containing the desired conjugate, as determined by UV-Vis detection and analytical HPLC of the fractions.

  • Characterization:

    • Confirm the identity of the purified conjugate by mass spectrometry.

    • Assess the purity of the final product by analytical HPLC.

    • Lyophilize the pure fractions to obtain the final this compound-ligand conjugate as a solid.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis This compound This compound (-COOH) activated_this compound Activated this compound (-NHS ester) This compound->activated_this compound 1 hr, RT edc_nhs EDC, NHS, DIPEA in DMF edc_nhs->activated_this compound conjugate This compound-Ligand Conjugate activated_this compound->conjugate 4-12 hrs, RT ligand Amine-Ligand (-NH2) ligand->conjugate purification Preparative HPLC conjugate->purification final_product Pure Conjugate purification->final_product analysis LC-MS & Analytical HPLC final_product->analysis

Caption: Workflow for the conjugation of this compound to an amine-containing ligand.

signaling_pathway Mechanism of Action of this compound-Ligand Conjugate cluster_cell Cell ms154_conjugate This compound-Ligand ternary_complex Ternary Complex (EGFR-MS154-VHL) ms154_conjugate->ternary_complex egfr EGFR egfr->ternary_complex downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) egfr->downstream Activates vhl VHL E3 Ligase vhl->ternary_complex ub_egfr Polyubiquitinated EGFR ternary_complex->ub_egfr Ubiquitination ubiquitin Ubiquitin ubiquitin->ub_egfr proteasome Proteasome ub_egfr->proteasome ub_egfr->downstream Inhibits by degradation degradation Degradation Products proteasome->degradation

Caption: Signaling pathway illustrating the targeted degradation of EGFR by an this compound-ligand conjugate.

Application Notes and Protocols for MS154 in Specific Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS154 is a first-in-class, potent, and selective bifunctional small-molecule degrader of the Epidermal Growth Factor Receptor (EGFR). It operates through the Proteolysis Targeting Chimera (PROTAC) technology, which hijacks the cell's natural protein disposal system to eliminate target proteins. Specifically, this compound is a cereblon (CRBN)-recruiting degrader, meaning it forms a ternary complex between mutant EGFR and the E3 ubiquitin ligase CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the EGFR protein.[1][2][3][4] This mechanism of action makes this compound a promising therapeutic candidate for cancers driven by EGFR mutations, such as non-small-cell lung cancer (NSCLC), particularly those that have developed resistance to traditional EGFR tyrosine kinase inhibitors (TKIs).[1][2][3]

These application notes provide a summary of the key findings related to this compound's activity in specific cancer cell lines and detailed protocols for its experimental application.

Mechanism of Action

This compound is a heterobifunctional molecule composed of three key parts: a ligand that binds to the target protein (mutated EGFR), a ligand that recruits the E3 ubiquitin ligase CRBN, and a linker connecting these two components.[4] By simultaneously binding to both EGFR and CRBN, this compound brings them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the EGFR protein. The polyubiquitinated EGFR is then recognized and degraded by the proteasome. A key advantage of this compound is its selectivity for mutant forms of EGFR over the wild-type protein, which is expected to result in a better therapeutic window and reduced side effects compared to non-selective EGFR inhibitors.[2][3][4]

cluster_0 This compound-mediated EGFR Degradation cluster_1 Ternary Complex Formation This compound This compound egfr Mutant EGFR This compound->egfr Binds crbn CRBN E3 Ligase This compound->crbn This compound->crbn egfr->this compound proteasome Proteasome egfr->proteasome Targeted for Degradation crbn->egfr ub Ubiquitin ub->crbn Activated by E1/E2 degraded Degraded EGFR proteasome->degraded Degrades

Figure 1: Mechanism of this compound-mediated degradation of mutant EGFR.

Data Presentation

The following tables summarize the quantitative data for this compound's binding affinity and degradation potency in relevant non-small-cell lung cancer cell lines.

Table 1: Binding Affinity of this compound to EGFR

ProteinDissociation Constant (Kd) (nM)
Wild-Type EGFR1.8
EGFR L858R Mutant3.8

Data sourced from MedchemExpress and supported by the primary literature.[4]

Table 2: Degradation Potency of this compound in NSCLC Cell Lines

Cell LineEGFR MutationHalf-maximal Degradation Concentration (DC50) (nM)
HCC-827Exon 19 deletion11
H3255L858R25

Data represents the concentration of this compound required to degrade 50% of the target protein after a 16-hour treatment.[4]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCC-827, H3255)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Western Blotting for EGFR Degradation

This protocol is used to quantify the degradation of EGFR protein levels following treatment with this compound.

Materials:

  • Cancer cell lines (e.g., HCC-827, H3255)

  • 6-well plates

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-EGFR, anti-GAPDH or anti-β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 16 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-EGFR antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an anti-GAPDH or anti-β-actin antibody as a loading control.

  • Quantify the band intensities to determine the extent of EGFR degradation.

cluster_2 Western Blotting Workflow start Cell Treatment with this compound lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation (anti-EGFR) blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Chemiluminescent Detection secondary->detection analysis Data Analysis and Quantification detection->analysis

Figure 2: Workflow for Western Blotting to assess EGFR degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol can be used to demonstrate the formation of the EGFR-MS154-CRBN ternary complex.

Materials:

  • Cancer cell lines (e.g., HCC-827)

  • This compound and a negative control (e.g., a molecule that binds EGFR but not CRBN)

  • Co-IP lysis buffer

  • Anti-EGFR or anti-CRBN antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Antibodies for Western blotting (anti-EGFR, anti-CRBN)

Procedure:

  • Treat cells with this compound or the negative control for a short period (e.g., 2-4 hours).

  • Lyse the cells with a non-denaturing Co-IP lysis buffer.

  • Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-EGFR) overnight at 4°C.

  • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binders.

  • Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.

  • Analyze the eluates by Western blotting using antibodies against EGFR and CRBN to detect the co-immunoprecipitated proteins. The presence of CRBN in the EGFR immunoprecipitate (and vice versa) in the presence of this compound would confirm the formation of the ternary complex.

Conclusion

This compound is a valuable research tool for studying the targeted degradation of mutant EGFR in cancer cell lines. Its high potency and selectivity make it a strong candidate for further pre-clinical and clinical development in the treatment of NSCLC and other EGFR-driven malignancies. The provided protocols offer a starting point for researchers to investigate the cellular effects and mechanism of action of this compound.

References

Troubleshooting & Optimization

troubleshooting MS154 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

<Technical Support Center: MS154

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on resolving insolubility issues.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?

A1: this compound, like many hydrophobic small molecules, has very low solubility in aqueous solutions. Direct dissolution in buffers like PBS or media is unlikely to be successful. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your aqueous experimental medium.

Q2: What is the recommended solvent for creating an this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of hydrophobic compounds for biological assays.[1] Start with a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture media. How can I prevent this?

A3: This is a common issue known as "crashing out." It occurs when the final concentration of the organic solvent (like DMSO) in the aqueous medium is too low to keep the hydrophobic compound dissolved.[2] To mitigate this, ensure the final DMSO concentration in your working solution does not exceed a certain threshold (typically <0.5% v/v for most cell lines). You can also try serial dilutions or using co-solvents.[2]

Q4: Can I use solvents other than DMSO?

A4: Yes, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be used.[3][4][5][6] However, their compatibility with your specific experimental system (e.g., cell viability, enzyme activity) must be validated. Ethanol is a versatile solvent miscible with water and several organic solvents.[5]

Q5: Is heating or sonication recommended to dissolve this compound?

A5: Gentle warming (e.g., 37°C) and brief sonication can aid in dissolving this compound in the initial organic solvent. However, prolonged heating is not recommended as it may degrade the compound. Always check the compound's stability information.

Troubleshooting Guides

This section provides structured approaches to overcoming common insolubility problems.

Guide 1: Precipitate Formation in Final Working Solution

If you observe precipitation after diluting your DMSO stock solution into an aqueous buffer or media, follow this workflow.

G start Start: this compound Precipitates in Aqueous Media check_dmso Is Final DMSO Concentration >0.5%? start->check_dmso reduce_dmso Action: Lower the final DMSO concentration by adjusting the stock concentration or dilution factor. check_dmso->reduce_dmso Yes check_stock_conc Is Stock Solution Concentration >20 mM? check_dmso->check_stock_conc No end_success Success: this compound is Soluble reduce_dmso->end_success lower_stock Action: Prepare a less concentrated stock solution (e.g., 5-10 mM) to reduce the required dilution factor. check_stock_conc->lower_stock Yes try_pluronic Advanced Step: Use a co-solvent or surfactant. Try adding Pluronic F-127 to the aqueous media before adding this compound. check_stock_conc->try_pluronic No lower_stock->end_success try_pluronic->end_success

Caption: Troubleshooting workflow for precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration stock solution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath (optional)

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Determine Mass: Calculate the mass of this compound required. For a 10 mM solution in 1 mL of DMSO, you will need (Molecular Weight of this compound in g/mol) * 0.01 grams.

  • Weighing: Carefully weigh the calculated mass of this compound powder and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Solubility Assessment in Different Solvents

This protocol allows you to systematically test the solubility of this compound in various solvents.

G start Start: Weigh 1 mg of this compound into separate tubes add_solvent Add 20 µL of test solvent (e.g., DMSO, Ethanol, DMF) start->add_solvent vortex Vortex for 2 minutes, then visually inspect for undissolved solid add_solvent->vortex check_dissolved Is the compound fully dissolved? vortex->check_dissolved add_more Incrementally add another 20 µL of solvent and repeat vortexing check_dissolved->add_more No record_volume Record the total volume of solvent required for complete dissolution check_dissolved->record_volume Yes add_more->vortex calculate_sol Calculate Solubility (mg/mL) record_volume->calculate_sol end End: Solubility Profile Determined calculate_sol->end

Caption: Workflow for experimental solubility assessment.

Quantitative Data Summary

The following table summarizes the approximate solubility of this compound in common laboratory solvents based on typical observations for similar hydrophobic compounds. Note: These are representative values and should be experimentally confirmed.

SolventApprox. Solubility (mg/mL) at 25°CMolar Solubility (for MW = 450 g/mol )Notes
Water < 0.01< 22 µMPractically insoluble.
PBS (pH 7.4) < 0.01< 22 µMNot recommended for primary dissolution.
Ethanol ~5~11 mMCan be used as a primary solvent.[5]
Methanol ~2~4.4 mMLower solubility than ethanol.
DMSO > 20> 44 mMRecommended for stock solutions.[1]
DMF > 15> 33 mMAlternative to DMSO.

References

Technical Support Center: Optimizing MS154 Concentration for Maximal Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of MS154 concentration for maximal degradation of its target protein, mutant Epidermal Growth Factor Receptor (EGFR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target mutant forms of the Epidermal Growth Factor Receptor (EGFR) for degradation.[1] It is a heterobifunctional molecule, meaning it has two key components: a ligand that binds to mutant EGFR and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[2] By bringing mutant EGFR and CRBN into close proximity, this compound facilitates the ubiquitination of mutant EGFR, marking it for degradation by the proteasome.[1] This targeted degradation approach offers a distinct advantage over simple inhibition, as it leads to the removal of the target protein from the cell.

Q2: What is the target protein of this compound?

A2: The primary target of this compound is mutant Epidermal Growth Factor Receptor (EGFR).[1][3] It has been shown to be effective in degrading EGFR in lung cancer cells harboring specific mutations.[1][3]

Q3: What is a recommended starting concentration range for this compound in an experiment?

A3: Based on published data, this compound has shown significant degradation of mutant EGFR at nanomolar concentrations. The reported half-maximal degradation concentration (DC50) is 11 nM in HCC-827 cells and 25 nM in H3255 cells, with maximal degradation (Dmax) of over 95% observed at 50 nM.[1][3] Therefore, a good starting point for a dose-response experiment would be a concentration range spanning from 1 nM to 1000 nM.

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment time can vary depending on the cell type and the specific experimental goals. For initial experiments, a 24-hour treatment is a common starting point to observe significant protein degradation. To fully characterize the degradation kinetics, it is recommended to perform a time-course experiment with time points ranging from 4 to 48 hours.

Q5: Is there a negative control available for this compound?

A5: Yes, MS154N is the recommended negative control for this compound. MS154N binds to EGFR with high affinity but does not induce its degradation.[4] This makes it an excellent tool to distinguish between the effects of EGFR binding and EGFR degradation in your experiments.

Experimental Protocols & Data Presentation

Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration

Objective: To determine the optimal concentration of this compound for maximal degradation of mutant EGFR in a specific cell line.

Methodology:

  • Cell Culture: Plate mutant EGFR-expressing cells (e.g., HCC-827) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 1000 nM. Include a vehicle control (DMSO) and a negative control (MS154N) at the highest concentration used for this compound.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound, MS154N, or vehicle control.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis: Perform a western blot to analyze the levels of mutant EGFR. Use an antibody specific for EGFR and a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities from the western blot. Normalize the EGFR band intensity to the loading control. Calculate the percentage of EGFR degradation for each concentration relative to the vehicle control. Plot the percentage of degradation against the log of the this compound concentration to determine the DC50 value.

Table 1: Representative Data for a Dose-Response Experiment

This compound Concentration (nM)% EGFR Degradation (Normalized to Vehicle)
0 (Vehicle)0%
115%
545%
1060%
2585%
5096%
10098%
50097%
100095%
1000 (MS154N)5%
Protocol 2: Time-Course Experiment to Determine Degradation Kinetics

Objective: To determine the rate of mutant EGFR degradation upon treatment with the optimal concentration of this compound.

Methodology:

  • Cell Culture: Plate mutant EGFR-expressing cells as described in Protocol 1.

  • Treatment: Treat the cells with the predetermined optimal concentration of this compound (e.g., 50 nM). Include a vehicle control for the longest time point.

  • Incubation and Harvest: Harvest the cells at various time points (e.g., 0, 4, 8, 12, 24, and 48 hours) post-treatment.

  • Analysis: Perform cell lysis, protein quantification, and western blot analysis as described in Protocol 1 to determine the levels of EGFR at each time point.

  • Data Analysis: Plot the percentage of remaining EGFR (relative to the 0-hour time point) against time to visualize the degradation kinetics.

Table 2: Representative Data for a Time-Course Experiment

Time (hours)% EGFR Remaining (Normalized to 0h)
0100%
475%
840%
1220%
245%
483%

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or low degradation of target protein 1. Suboptimal this compound concentration.Perform a dose-response experiment to identify the optimal concentration.
2. Insufficient treatment time.Perform a time-course experiment to determine the optimal incubation period.
3. Low expression of Cereblon (CRBN) in the cell line.Verify CRBN expression levels in your cell line via western blot or qPCR.
4. Cell line is not sensitive to this compound.Confirm that your cell line expresses the mutant form of EGFR targeted by this compound.
5. Inactive this compound compound.Ensure proper storage and handling of the this compound compound. Use a fresh stock.
"Hook Effect" observed (degradation decreases at higher concentrations) Formation of binary complexes (this compound-EGFR or this compound-CRBN) that do not lead to degradation, outcompeting the formation of the productive ternary complex.This is a known phenomenon for PROTACs. The optimal concentration will be at the peak of the degradation curve, before the hook effect becomes prominent. Avoid using excessively high concentrations.
High cell toxicity Off-target effects or high concentration of DMSO.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxicity of this compound and the vehicle. Ensure the final DMSO concentration is below 0.5%.
Inconsistent results 1. Variation in cell density or confluency.Standardize cell seeding density and ensure consistent confluency at the time of treatment.
2. Inconsistent incubation times.Use a timer and adhere strictly to the planned incubation periods.
3. Pipetting errors.Use calibrated pipettes and ensure accurate dilutions.

Visualizations

MS154_Mechanism_of_Action cluster_cell Cell This compound This compound Ternary_Complex Ternary Complex (EGFR-MS154-CRBN) This compound->Ternary_Complex mutant_EGFR Mutant EGFR mutant_EGFR->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin recruits Ub_EGFR Ubiquitinated Mutant EGFR Ternary_Complex->Ub_EGFR Ubiquitin->Ub_EGFR tags Proteasome Proteasome Ub_EGFR->Proteasome targeted to Degraded_EGFR Degraded Peptides Proteasome->Degraded_EGFR degrades

Caption: Mechanism of action of this compound.

EGFR_Signaling_Pathway cluster_pathway EGFR Signaling Pathway EGF EGF (Ligand) EGFR Mutant EGFR (Receptor Tyrosine Kinase) EGF->EGFR activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Degradation Degradation EGFR->Degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->EGFR induces

Caption: Overview of the EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Mutant EGFR-expressing cells dose_response Dose-Response Experiment (Varying this compound concentrations) start->dose_response western_blot Western Blot Analysis (Measure EGFR levels) dose_response->western_blot time_course Time-Course Experiment (Optimal this compound concentration) time_course->western_blot data_analysis Data Analysis (Determine DC50 and Dmax) western_blot->data_analysis data_analysis->time_course optimization Optimized Protocol (Maximal Degradation) data_analysis->optimization

Caption: Experimental workflow for optimizing this compound concentration.

References

Technical Support Center: MS154-Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MS154-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective PROTAC that recruits the E3 ubiquitin ligase cereblon (CRBN) to degrade mutant epidermal growth factor receptor (EGFR). It is comprised of a ligand that binds to mutant EGFR (a derivative of gefitinib) and a ligand that binds to cereblon, connected by a chemical linker. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of mutant EGFR.[1]

Q2: In which cell lines is this compound effective?

This compound has been shown to be effective in lung cancer cell lines harboring mutant EGFR, such as HCC-827 and H3255.[1] It is not effective in cell lines with wild-type EGFR.[1]

Q3: What are the expected DC50 and Dmax values for this compound?

In HCC-827 cells, the reported DC50 is 11 nM, and in H3255 cells, it is 25 nM. The maximum degradation (Dmax) is greater than 95% at a concentration of 50 nM.[1]

Q4: What is the solubility of this compound?

This compound is soluble in DMSO up to 100 mM.[1]

Troubleshooting Guides

Problem 1: Suboptimal or No Degradation of Target Protein

Q: I am not observing the expected degradation of mutant EGFR after treating my cells with this compound. What are the possible causes and solutions?

A: Several factors can contribute to poor degradation efficiency. Here is a step-by-step troubleshooting guide:

  • Cell Line Verification: Confirm that your cell line expresses the mutant form of EGFR that this compound targets. This compound is not effective against wild-type EGFR.[1]

  • PROTAC Integrity and Concentration:

    • Ensure the this compound compound has been stored correctly at -20°C and has not degraded.

    • Verify the concentration of your stock solution.

    • Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

  • E3 Ligase Expression: Confirm that your cells express sufficient levels of cereblon (CRBN), the E3 ligase recruited by this compound. Low levels of the E3 ligase can be a rate-limiting step in PROTAC-mediated degradation.

  • Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex between mutant EGFR, this compound, and cereblon. Issues with ternary complex formation can hinder degradation. Consider performing biophysical assays like TR-FRET or AlphaLISA to confirm complex formation.

  • Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration.

  • Proteasome Activity: Ensure that the proteasome is functional in your cells. As a control, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of the target protein in the presence of the proteasome inhibitor would indicate that the degradation pathway is being initiated.

Troubleshooting Workflow for Suboptimal Degradation

G start No/Poor Degradation Observed q1 Is the cell line known to express mutant EGFR? start->q1 a1_yes Yes q1->a1_yes a1_no No/Unsure q1->a1_no q2 Is the this compound concentration and integrity confirmed? a1_yes->q2 sol1 Solution: Use a validated mutant EGFR-expressing cell line (e.g., HCC-827, H3255). a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No/Unsure q2->a2_no q3 Is cereblon (CRBN) expression sufficient? a2_yes->q3 sol2 Solution: Verify stock concentration and perform a dose-response experiment. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No/Unsure q3->a3_no q4 Is the incubation time optimized? a3_yes->q4 sol3 Solution: Confirm CRBN expression by Western Blot or qPCR. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No/Unsure q4->a4_no q5 Is the proteasome functional? a4_yes->q5 sol4 Solution: Perform a time-course experiment. a4_no->sol4 a5_yes Yes q5->a5_yes a5_no No/Unsure q5->a5_no end_node Further investigation into ternary complex formation may be needed. a5_yes->end_node sol5 Solution: Co-treat with a proteasome inhibitor as a control. a5_no->sol5

Caption: Troubleshooting flowchart for suboptimal this compound-mediated degradation.

Problem 2: The "Hook Effect"

Q: I'm observing reduced degradation at higher concentrations of this compound. What is happening and how can I address it?

A: This phenomenon is known as the "hook effect." At very high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This reduces the formation of the essential ternary complex.

  • Solution: Perform a detailed dose-response curve with a wider range of concentrations, including lower concentrations, to identify the optimal concentration window for maximal degradation. The effective concentration range for PROTACs is often bell-shaped.

The Hook Effect in PROTACs

G cluster_low Optimal Concentration cluster_high High Concentration (Hook Effect) POI_low Mutant EGFR Ternary_low Ternary Complex POI_low->Ternary_low E3_low CRBN E3_low->Ternary_low PROTAC_low This compound PROTAC_low->Ternary_low Degradation_low Degradation Ternary_low->Degradation_low POI_high Mutant EGFR Binary_POI Binary Complex (POI-PROTAC) POI_high->Binary_POI E3_high CRBN Binary_E3 Binary Complex (E3-PROTAC) E3_high->Binary_E3 PROTAC_high1 This compound PROTAC_high1->Binary_POI PROTAC_high2 This compound PROTAC_high2->Binary_E3 No_Degradation Reduced Degradation Binary_POI->No_Degradation Binary_E3->No_Degradation

Caption: Diagram illustrating the formation of productive ternary complexes at optimal PROTAC concentrations versus non-productive binary complexes at high concentrations (Hook Effect).

Problem 3: Off-Target Effects

Q: I am concerned about potential off-target effects of this compound. What are the known off-targets and how can I assess this?

A: Off-target effects with PROTACs can arise from the individual ligands or the PROTAC molecule as a whole. This compound uses a pomalidomide-based ligand to recruit cereblon. Pomalidomide and related compounds are known to degrade neosubstrates, including certain zinc-finger transcription factors (e.g., IKZF1, IKZF3).[2][3]

  • Assessing Off-Target Effects:

    • Western Blot: If you have specific off-targets in mind (e.g., IKZF1), you can perform a Western blot to check their protein levels after this compound treatment.

    • Proteomics: For a broader, unbiased assessment, quantitative proteomics (e.g., SILAC, TMT) is the gold standard to compare protein expression profiles between vehicle-treated and this compound-treated cells.

    • Negative Control: Use a negative control compound, such as one with a modification that prevents binding to cereblon, to distinguish between on-target and off-target effects.

Quantitative Data Summary

ParameterCell LineValueReference
DC50 HCC-82711 nM[1]
H325525 nM[1]
Dmax HCC-827, H3255> 95% at 50 nM[1]
Solubility DMSOup to 100 mM[1]

Experimental Protocols

Protocol 1: Mutant EGFR Degradation Assay via Western Blot

This protocol outlines the steps to assess the degradation of mutant EGFR in a suitable cell line (e.g., HCC-827) after treatment with this compound.

Materials:

  • HCC-827 cells (or other mutant EGFR-expressing cell line)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, optional control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-EGFR, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding: Seed HCC-827 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to achieve the desired final concentrations in cell culture medium.

  • Cell Treatment:

    • For a dose-response experiment, treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) for a fixed time (e.g., 24 hours).

    • For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 50 nM) for different durations (e.g., 0, 4, 8, 12, 24 hours).

    • Include a vehicle-only (DMSO) control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-EGFR antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

    • Image the blot and quantify the band intensities.

    • Probe for a loading control (e.g., GAPDH) to ensure equal protein loading.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound-induced EGFR degradation on cell viability.

Materials:

  • HCC-827 cells

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed HCC-827 cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Cell Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each this compound concentration.

Mandatory Visualizations

General Mechanism of this compound Action

G cluster_ternary Ternary Complex Formation POI Mutant EGFR (Target Protein) Ternary Mutant EGFR :: this compound :: CRBN POI->Ternary binds E3 Cereblon (CRBN) (E3 Ligase) E3->Ternary binds PROTAC This compound PROTAC->Ternary mediates Ub_POI Polyubiquitinated Mutant EGFR Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: The mechanism of action of this compound, a PROTAC that induces the degradation of mutant EGFR.

References

improving the stability of MS154 in solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential stability issues when working with MS154 in solution. The information is designed to assist in optimizing experimental workflows and ensuring the integrity of your results.

Troubleshooting Guide

Researchers may encounter challenges with the stability of this compound in solution, leading to variability in experimental outcomes. This guide provides a systematic approach to identifying and resolving common issues.

Problem: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

Possible Cause 1: Degradation of this compound in stock solution.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound in anhydrous, research-grade dimethyl sulfoxide (DMSO).

    • Proper Storage: Ensure the stock solution is stored at -20°C or lower in small aliquots to minimize freeze-thaw cycles.

    • Comparative Analysis: Compare the performance of the freshly prepared stock solution with the older stock in a standard cellular assay (e.g., a cell viability assay with a sensitive cell line).

Possible Cause 2: Instability in aqueous media.

  • Troubleshooting Steps:

    • Minimize Time in Aqueous Buffers: Prepare working solutions of this compound in aqueous buffers or cell culture media immediately before use.

    • pH Considerations: While specific data on the pH stability of this compound is not publicly available, it is known that the gefitinib component can degrade under acidic and basic conditions. Maintain the pH of your experimental solutions within a neutral range (pH 6.8-7.4) unless the experimental design requires otherwise.

    • Temperature Effects: Avoid prolonged incubation of this compound in aqueous solutions at elevated temperatures (e.g., 37°C) beyond the necessary experimental duration.

Problem: Precipitate formation upon dilution of DMSO stock solution into aqueous media.
  • Possible Cause: Poor solubility in the final working solution.

    • Troubleshooting Steps:

      • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous working solution is sufficient to maintain this compound solubility, typically between 0.1% and 0.5%. However, always consider the DMSO tolerance of your specific cell line.

      • Serial Dilutions: Perform serial dilutions in your aqueous buffer or media rather than a single large dilution step.

      • Vortexing/Mixing: Ensure thorough mixing immediately after diluting the DMSO stock into the aqueous solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent and storage conditions for this compound?

A1: this compound is soluble in DMSO up to 100 mM.[1] It is recommended to prepare stock solutions in high-quality, anhydrous DMSO and store them in small aliquots at -20°C to minimize degradation due to repeated freeze-thaw cycles.

Q2: How stable is this compound in aqueous solutions and cell culture media?

A2: Specific quantitative stability data for this compound in various aqueous solutions and cell culture media is not publicly available. As a general guideline for PROTAC molecules, it is best practice to prepare working dilutions in aqueous buffers or media immediately prior to use to minimize potential degradation. The stability can be influenced by factors such as pH, temperature, and the presence of enzymes in serum-containing media.

Q3: What are the potential degradation pathways for this compound?

A3: this compound is a PROTAC composed of a gefitinib moiety and a cereblon-binding moiety linked together. The gefitinib component is susceptible to degradation under acidic and basic stress conditions. While the specific degradation products of the entire this compound molecule have not been publicly detailed, hydrolysis of the linker or modifications to the gefitinib or cereblon-binding components are potential degradation pathways.

Q4: How can I assess the stability of my this compound solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and degradation of this compound in solution. This would involve comparing the chromatogram of a freshly prepared standard to that of the solution . A decrease in the main peak area and the appearance of new peaks would indicate degradation.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound (General Framework)

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the stability of this compound. Optimization will be required for your specific instrumentation and experimental conditions.

Objective: To separate this compound from its potential degradation products.

Materials:

  • This compound standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • HPLC-grade formic acid (FA) or trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer (MS)

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA (or TFA) in water

    • Mobile Phase B: 0.1% FA (or TFA) in ACN

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution to a working concentration (e.g., 100 µM) in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Chromatographic Conditions (Starting Point for Optimization):

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Diode array detection (DAD) to monitor multiple wavelengths (e.g., 254 nm, 330 nm) or MS detection for more specific identification.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

Data Analysis:

  • Monitor the retention time and peak area of this compound.

  • The appearance of new peaks or a decrease in the area of the main this compound peak over time indicates degradation.

Visualizations

Signaling Pathway of this compound-mediated EGFR Degradation

MS154_Pathway cluster_cell Cell This compound This compound Ternary_Complex Ternary Complex (EGFR-MS154-CRBN) This compound->Ternary_Complex Binds EGFR Mutant EGFR (Target Protein) EGFR->Ternary_Complex Binds Cereblon Cereblon (CRBN) (E3 Ligase Component) Cereblon->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Promotes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation EGFR Degradation Proteasome->Degradation

Caption: this compound facilitates the degradation of mutant EGFR.

Experimental Workflow for Assessing this compound Stability

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Start Prepare this compound Stock in DMSO Dilute Dilute in Test Solution (e.g., Aqueous Buffer, Media) Start->Dilute Incubate Incubate under Test Conditions (Time, Temp, pH) Dilute->Incubate HPLC Inject sample into HPLC system Incubate->HPLC Detect Monitor by UV or MS HPLC->Detect Analyze Analyze Chromatogram Detect->Analyze Stable Stable (Single Peak for this compound) Analyze->Stable If... Degraded Degraded (Reduced this compound Peak, New Peaks Appear) Analyze->Degraded If...

References

how to reduce off-target effects of MS154

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the off-target effects of MS154.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to degrade mutant epidermal growth factor receptor (EGFR).[1][2][3] It is a bifunctional molecule composed of a ligand that binds to mutant EGFR (a derivative of gefitinib) and another ligand that recruits the E3 ubiquitin ligase cereblon (CRBN).[1][3][4] This dual-binding action leads to the ubiquitination and subsequent proteasomal degradation of mutant EGFR.[1][5]

Q2: What are the potential off-target effects of this compound?

While global proteomic analyses have shown that this compound is highly selective for EGFR, potential off-target effects can arise from its constituent components[1][2][3]:

  • Gefitinib-related off-targets: The EGFR-binding moiety of this compound is derived from gefitinib. While gefitinib is selective for EGFR, it can interact with other kinases. Resistance to gefitinib can also emerge through the activation of alternative signaling pathways that bypass EGFR.[6][7]

  • Cereblon-related off-targets (Neosubstrates): The cereblon-binding component of this compound is a thalidomide analog. Such molecules are known to induce the degradation of "neosubstrates," which are proteins not normally targeted by cereblon.[8][9][10] These can include zinc finger transcription factors such as SALL4 and GSPT1.[11] The degradation of these unintended proteins can lead to unexpected cellular phenotypes.[8][9][10]

Q3: What is the "hook effect" and how can it impact my experiments with this compound?

The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[5] This occurs because at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are unproductive for forming the ternary complex required for degradation.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration range for this compound to avoid the hook effect and ensure maximal target degradation.[12]

Q4: How can I confirm that the observed phenotype in my experiment is due to the degradation of mutant EGFR and not an off-target effect?

To validate that the observed cellular effects are due to the on-target degradation of mutant EGFR, several control experiments are recommended:

  • Use of a negative control: A structurally similar molecule to this compound that cannot bind to either EGFR or cereblon should be used. An ideal negative control would have a modification in the E3 ligase-binding motif that abolishes interaction, confirming that any observed effects are dependent on the formation of the ternary complex.[13]

  • Rescue experiments: Re-expressing a degradation-resistant form of mutant EGFR in the cells should reverse the phenotype observed with this compound treatment.

  • Orthogonal validation: Use other methods to reduce mutant EGFR levels, such as siRNA or CRISPR-Cas9, and check if the same phenotype is observed.[13]

Troubleshooting Guides

This section provides guidance on common issues that may arise during experiments with this compound, with a focus on identifying and mitigating off-target effects.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected or inconsistent cellular phenotype. 1. Off-target protein degradation: this compound may be degrading proteins other than mutant EGFR. 2. Gefitinib-related off-target inhibition: The gefitinib moiety may be inhibiting other kinases.1. Perform global proteomics (mass spectrometry) to identify all proteins degraded upon this compound treatment. 2. Validate potential off-targets identified by mass spectrometry using Western blotting. 3. Use a lower concentration of this compound to minimize off-target effects while still achieving sufficient EGFR degradation. 4. Compare the phenotype with that induced by gefitinib alone to distinguish between degradation-dependent and inhibition-dependent effects.
Lack of correlation between mutant EGFR degradation and the observed phenotype. 1. Bypass signaling pathways: The cells may have activated alternative signaling pathways that compensate for the loss of mutant EGFR signaling.[6][7] 2. Off-target effects masking the on-target phenotype: The degradation of an off-target protein may be causing a dominant phenotype.1. Profile the activity of key signaling pathways (e.g., PI3K/Akt, MAPK) using phospho-specific antibodies to identify any compensatory activation. 2. Perform a global phosphoproteomics analysis to get a broader view of signaling pathway alterations. 3. Refer to the solutions for "Unexpected or inconsistent cellular phenotype" to investigate potential off-target effects.
High cellular toxicity observed at effective concentrations. 1. On-target toxicity: The degradation of mutant EGFR itself is toxic to the cells. 2. Off-target toxicity: The degradation of an essential off-target protein is causing cell death.1. Titrate this compound to the lowest effective concentration to minimize toxicity. 2. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) with a dose-response of this compound and its negative control to determine if the toxicity is dependent on ternary complex formation. 3. If toxicity persists with the negative control, it may be due to the gefitinib warhead. Compare with gefitinib-only treatment.

Experimental Protocols

Here are detailed methodologies for key experiments to investigate and reduce the off-target effects of this compound.

Protocol 1: Global Proteomic Analysis by Mass Spectrometry

This protocol outlines the steps for identifying on- and off-target protein degradation by this compound using mass spectrometry.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with this compound at the desired concentration and time point. Include a vehicle control (e.g., DMSO) and a negative control PROTAC.

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a urea-based lysis buffer (e.g., 8 M urea in 50 mM EPPS pH 8.5 with protease and phosphatase inhibitors).[14]

    • Homogenize the lysate using a probe sonicator.[15]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Protein Digestion:

    • Reduce disulfide bonds by incubating the protein lysate with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[15]

    • Alkylate free cysteine residues with iodoacetamide.[15]

    • Dilute the urea concentration to less than 2 M.

    • Digest the proteins into peptides overnight using trypsin.[15]

  • Peptide Cleanup and Mass Spectrometry Analysis:

    • Acidify the peptide solution with formic acid.

    • Desalt the peptides using a C18 solid-phase extraction column.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides from the raw mass spectrometry data.[17]

    • Perform statistical analysis to identify proteins with significantly altered abundance in this compound-treated samples compared to controls.

Protocol 2: Western Blot for Validation of Protein Degradation

This protocol is for validating the degradation of target and potential off-target proteins identified by mass spectrometry.

  • Sample Preparation:

    • Treat cells with this compound as described in Protocol 1.

    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imager.

    • Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Cell Viability Assay (MTS/CellTiter-Glo)

This protocol measures the effect of this compound on cell viability to assess on- and off-target toxicity.

  • Cell Plating:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound, a negative control PROTAC, and a vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Assay Procedure:

    • For MTS assay: Add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.[18]

    • For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.[19][20]

  • Data Analysis:

    • Normalize the readings to the vehicle control.

    • Plot the cell viability against the compound concentration and calculate the IC50 value.

Visualizations

MS154_Signaling_Pathway cluster_PROTAC This compound Action cluster_Downstream Downstream Signaling This compound This compound EGFR Mutant EGFR This compound->EGFR Binds CRBN Cereblon (CRBN) This compound->CRBN Recruits Ternary_Complex Ternary Complex (EGFR-MS154-CRBN) EGFR->Ternary_Complex Proteasome Proteasome EGFR->Proteasome Targeted by PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Inhibited by this compound RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Inhibited by this compound CRBN->Ternary_Complex Ternary_Complex->EGFR Ubiquitination Ub Ubiquitin Degraded_EGFR Degraded EGFR Proteasome->Degraded_EGFR Degrades to Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: Mechanism of action of this compound leading to the degradation of mutant EGFR and inhibition of downstream signaling pathways.

Off_Target_Workflow start Start: Treat cells with this compound and controls ms_analysis Global Proteomics (LC-MS/MS) start->ms_analysis data_analysis Data Analysis: Identify significantly degraded proteins ms_analysis->data_analysis on_target On-target degradation? (Mutant EGFR) data_analysis->on_target off_target Potential off-targets identified? on_target->off_target Yes optimize Troubleshoot & Optimize: - Adjust concentration - Modify PROTAC structure on_target->optimize No validation Western Blot Validation off_target->validation Yes end_selective Conclusion: This compound is selective off_target->end_selective No phenotype_assay Phenotypic Assays (e.g., cell viability) validation->phenotype_assay phenotype_assay->optimize

Caption: Experimental workflow for identifying and validating off-target effects of this compound.

Troubleshooting_Tree start Problem: Unexpected Phenotype check_degradation Is mutant EGFR degraded? start->check_degradation no_degradation Troubleshoot degradation: - Check concentration (Hook Effect) - Verify cell permeability check_degradation->no_degradation No yes_degradation Is phenotype observed with negative control? check_degradation->yes_degradation Yes pheno_with_neg Off-target effect of warhead: Compare with gefitinib alone yes_degradation->pheno_with_neg Yes pheno_no_neg Degradation-dependent off-target effect? yes_degradation->pheno_no_neg No run_proteomics Perform global proteomics to identify off-targets pheno_no_neg->run_proteomics Yes on_target_pheno Phenotype is likely on-target pheno_no_neg->on_target_pheno No

Caption: Decision tree for troubleshooting unexpected phenotypes observed with this compound treatment.

References

MS154 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound designated "MS154." The following technical support guide is based on best practices for the handling, storage, and troubleshooting of a hypothetical novel small molecule inhibitor, hereafter referred to as this compound, for research and drug development purposes.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: The lyophilized powder should be stored at -20°C to -80°C, protected from light and moisture. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

  • In Solution: Stock solutions of this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C. For short-term storage (less than one week), 4°C may be acceptable, but stability should be verified.

2. How should I reconstitute this compound?

It is recommended to reconstitute this compound in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM). Briefly vortex the solution to ensure the compound is fully dissolved. For aqueous experimental buffers, dilute the DMSO stock solution immediately before use to the final working concentration. Minimize the final DMSO concentration in your assay, as it can affect cell viability and assay performance.

3. Is this compound sensitive to light or air?

As a precautionary measure for a novel compound, it is recommended to handle this compound with protection from light and to minimize its exposure to air. Use amber or foil-wrapped vials for solutions and handle the solid compound in a controlled environment where possible.

4. How many freeze-thaw cycles can a stock solution of this compound tolerate?

To ensure the integrity of the compound, it is strongly advised to avoid repeated freeze-thaw cycles. Upon reconstitution, create small, single-use aliquots of the stock solution for storage at -80°C. This practice minimizes the potential for degradation due to temperature fluctuations.

Troubleshooting Guide: this compound Degradation

If you suspect that this compound has degraded, consult the following troubleshooting guide:

Observed Problem Potential Cause of Degradation Recommended Action
Loss of biological activity in an assay - Improper storage of stock solutions- Repeated freeze-thaw cycles- Instability in aqueous buffer- Prepare fresh dilutions from a new aliquot of the stock solution.- Verify the storage conditions of the stock solution.- Perform a time-course experiment to assess stability in the assay buffer.
Appearance of unexpected peaks in analytical analysis (e.g., HPLC, LC-MS) - Chemical degradation (hydrolysis, oxidation)- Photodegradation- Use a freshly prepared solution for analysis.- Compare the analytical profile to a new, unopened vial of this compound.- Ensure handling and storage are performed with light protection.
Precipitation of the compound in aqueous solution - Low solubility at the working concentration- Degradation product is insoluble- Lower the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), if the assay allows.- Prepare the final dilution immediately before use.

Hypothetical Stability of this compound

The following table summarizes the hypothetical stability of this compound under various conditions. This data is for illustrative purposes and should be experimentally verified for any new compound.

Condition Solvent Temperature Duration Hypothetical Stability
Solid N/A-20°C12 months>99%
Solid N/A4°C1 month>98%
Solution DMSO-80°C6 months>99%
Solution DMSO4°C1 week>95%
Solution Aqueous Buffer (pH 7.4)37°C24 hours~85%

Experimental Protocols

General Protocol for Assessing Compound Stability in a Cell-Based Assay

This protocol outlines a method to determine if the observed loss of activity is due to the degradation of this compound in the assay medium.

  • Prepare this compound Working Solutions: Dilute the DMSO stock of this compound to the final desired concentrations in the cell culture medium.

  • Pre-incubation: Incubate the prepared medium containing this compound at 37°C in a CO2 incubator for different time points (e.g., 0, 2, 4, 8, 24 hours) before adding it to the cells.

  • Cell Treatment: After the respective pre-incubation times, add the medium containing this compound to your cells.

  • Assay Endpoint: Following your standard assay protocol, measure the biological endpoint (e.g., cell viability, protein expression).

  • Data Analysis: Compare the activity of this compound from the different pre-incubation time points. A significant decrease in activity with longer pre-incubation times suggests compound instability in the assay medium.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Degradation start Loss of Biological Activity or Unexpected Analytical Results check_storage Verify Storage Conditions (-20°C solid, -80°C solution) start->check_storage check_handling Review Handling Procedures (Light protection, fresh dilutions) start->check_handling new_vial Use a Fresh Vial of this compound check_storage->new_vial check_handling->new_vial problem_persists Problem Persists? new_vial->problem_persists stability_assay Perform Stability Assay (e.g., time-course in buffer) problem_persists->stability_assay Yes resolved Problem Resolved problem_persists->resolved No contact_support Contact Technical Support stability_assay->contact_support

Caption: Troubleshooting workflow for investigating potential this compound degradation.

G cluster_1 Hypothetical Signaling Pathway for this compound receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf proliferation Cell Proliferation tf->proliferation This compound This compound This compound->kinase2

Technical Support Center: Overcoming Cellular Resistance to MS154

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MS154, a potent and selective cereblon-recruiting PROTAC® (Proteolysis Targeting Chimera) designed to degrade mutant epidermal growth factor receptor (EGFR). This resource is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may encounter challenges related to cellular resistance. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and overcome resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional small molecule that belongs to the class of PROTACs. It is designed to selectively target and induce the degradation of mutant forms of the Epidermal Growth Factor Receptor (EGFR), a protein often implicated in the growth and survival of cancer cells. This compound works by simultaneously binding to mutant EGFR and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of EGFR, marking it for degradation by the cell's proteasome. This degradation leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival.

Q2: What are the known cellular mechanisms of resistance to EGFR-targeted therapies and PROTACs?

A2: Resistance to targeted therapies like this compound can arise through various mechanisms, which can be broadly categorized as follows:

  • On-Target Resistance: This typically involves secondary mutations in the target protein, EGFR, that prevent the binding of the therapeutic agent. For EGFR inhibitors, common resistance mutations include T790M and C797S in the kinase domain. While PROTACs like this compound may still bind to some of these mutants, alterations in the binding site can reduce their efficacy.

  • Off-Target Resistance (Bypass Signaling): Cancer cells can develop resistance by activating alternative signaling pathways that bypass their dependency on EGFR. Common bypass mechanisms include the amplification or overexpression of other receptor tyrosine kinases (RTKs) such as MET or HER2, or the activation of downstream signaling components like the MAPK (RAS-RAF-MEK-ERK) and PI3K/Akt pathways.

  • PROTAC-Specific Resistance: Resistance mechanisms unique to PROTACs can emerge. These include:

    • Alterations in the E3 Ligase Machinery: Mutations, downregulation, or genomic deletion of the E3 ligase recruited by the PROTAC (in the case of this compound, Cereblon/CRBN) or other components of the ubiquitin-proteasome system can prevent the degradation of the target protein.

    • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the PROTAC out of the cell, reducing its intracellular concentration and thereby its efficacy.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered when working with this compound, particularly when cellular resistance is suspected.

Problem 1: Decreased Sensitivity to this compound in Previously Sensitive Cell Lines

Possible Cause 1: Development of On-Target Resistance (Secondary EGFR Mutations)

  • How to Investigate:

    • Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the EGFR gene in your resistant cell line to identify potential secondary mutations in the kinase domain (e.g., T790M, C797S).

    • Western Blot Analysis: While total EGFR levels may be high, you can use phospho-specific antibodies to assess the phosphorylation status of EGFR and its downstream effectors (e.g., p-AKT, p-ERK) in the presence of this compound. In resistant cells, these pathways may remain active despite treatment.

  • Proposed Solutions:

    • Switch to a Different EGFR Degrader: If a specific resistance mutation is identified, consider using a next-generation PROTAC designed to degrade that particular mutant form of EGFR.

    • Combination Therapy: Combine this compound with an inhibitor that targets a downstream effector of EGFR signaling (see Problem 2 for more details).

Possible Cause 2: Activation of Bypass Signaling Pathways

  • How to Investigate:

    • Western Blot Analysis: Screen for the upregulation and/or increased phosphorylation of key bypass pathway proteins, such as MET, HER2, AKT, and ERK, in your resistant cells compared to the parental sensitive cells.

    • Fluorescence In Situ Hybridization (FISH): To investigate gene amplification, perform FISH for genes like MET or ERBB2 (HER2).

  • Proposed Solutions:

    • Combination Therapy: Combine this compound with a specific inhibitor of the activated bypass pathway. For example:

      • If MET is amplified/activated, use a MET inhibitor (e.g., crizotinib, capmatinib).

      • If the MAPK pathway is activated, use a MEK inhibitor (e.g., trametinib).

Possible Cause 3: Alterations in the E3 Ligase Machinery (Cereblon)

  • How to Investigate:

    • Western Blot Analysis: Compare the protein levels of Cereblon (CRBN) in your resistant cell line to the parental sensitive cell line. A significant decrease or loss of CRBN expression in the resistant line is a strong indicator of this resistance mechanism.

    • Quantitative PCR (qPCR): Analyze the mRNA levels of CRBN to determine if the downregulation is at the transcriptional level.

    • Genomic Sequencing: Sequence the CRBN gene to identify any potential mutations that might impair its function.

  • Proposed Solutions:

    • Switch to a PROTAC with a Different E3 Ligase Ligand: If CRBN is lost or mutated, this compound will be ineffective. In this case, consider using a PROTAC that recruits a different E3 ligase, such as VHL.

    • CRBN Knock-in/Re-expression: For experimental validation, you can try to re-express wild-type CRBN in the resistant cells to see if it restores sensitivity to this compound.

Possible Cause 4: Increased Drug Efflux

  • How to Investigate:

    • Western Blot or Flow Cytometry: Analyze the expression levels of common efflux pumps, such as P-glycoprotein (MDR1/ABCB1), in your resistant and sensitive cell lines.

    • Efflux Pump Activity Assay: Use a fluorescent substrate of the suspected efflux pump (e.g., rhodamine 123 for P-gp) and measure its intracellular accumulation by flow cytometry in the presence and absence of a known inhibitor of that pump. Reduced accumulation in resistant cells that is reversible with an inhibitor suggests increased efflux activity.

  • Proposed Solutions:

    • Combination Therapy with an Efflux Pump Inhibitor: Co-administer this compound with an inhibitor of the overexpressed efflux pump (e.g., verapamil for P-gp) to increase the intracellular concentration of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated during the investigation of this compound resistance. These tables are provided as templates for organizing your experimental results.

Table 1: Cellular Viability and EGFR Degradation in Sensitive vs. Resistant Cells

Cell LineTreatmentIC50 (nM)Fold Resistance (IC50)DC50 (nM)Dmax (%)
HCC827 (Sensitive)This compound10-25>95
HCC827-MR (this compound Resistant)This compound>1000>100>1000<20
HCC827-MRThis compound + MEK Inhibitor (1 µM)50540>90
HCC827-MRThis compound + P-gp Inhibitor (5 µM)15015200>70

IC50: Half-maximal inhibitory concentration for cell viability. Fold Resistance is calculated relative to the sensitive cell line. DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.

Table 2: Characterization of Potential Resistance Mechanisms

Cell LineRelative CRBN Expression (Western Blot)Relative p-ERK/Total ERK (Western Blot)Relative MET Expression (Western Blot)P-gp Efflux Activity (Rhodamine 123 MFI)
HCC827 (Sensitive)1.00.21.01.0
HCC827-MR0.952.51.23.5

MFI: Mean Fluorescence Intensity.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

  • Initial Seeding: Plate a sensitive cell line (e.g., HCC827) at a low density in a culture dish.

  • Initial Treatment: Treat the cells with this compound at a concentration equivalent to the IC20 or IC50 for that cell line.

  • Monitoring and Media Change: Monitor the cells for growth. Change the media containing fresh this compound every 3-4 days. Initially, a large proportion of cells will die.

  • Dose Escalation: Once the surviving cells resume proliferation, passage them and gradually increase the concentration of this compound in the culture medium. This can be done in a stepwise manner (e.g., 1.5x to 2x increase in concentration at each step).

  • Establishment of Resistant Pool: Continue this process for several months until the cells can proliferate in the presence of a high concentration of this compound (e.g., >1 µM). This population is your resistant pool.

  • Clonal Selection (Optional): To obtain a more homogeneous resistant population, you can perform single-cell cloning from the resistant pool by limiting dilution or by picking individual colonies.

  • Maintenance: Maintain the resistant cell line in a medium containing a maintenance dose of this compound to preserve the resistant phenotype. Before conducting experiments, it is advisable to culture the cells in a drug-free medium for a short period (e.g., one week) to avoid acute drug effects.

Protocol 2: Western Blot Analysis of Protein Expression and Phosphorylation

  • Cell Lysis: Lyse the sensitive and resistant cells, both untreated and treated with this compound for various time points, using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., total EGFR, p-EGFR, CRBN, total ERK, p-ERK, MET, P-gp, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.

Protocol 3: Cell Viability (MTT) Assay

  • Cell Seeding: Seed your sensitive and resistant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (and any combination agents) for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and plot the dose-response curves to determine the IC50 values.

Visualizations

Below are diagrams created using the DOT language to illustrate key concepts related to this compound action and resistance.

MS154_Mechanism_of_Action cluster_cell Cancer Cell cluster_ternary Ternary Complex This compound This compound EGFR Mutant EGFR This compound->EGFR Binds CRBN Cereblon (CRBN) E3 Ligase This compound->CRBN Recruits EGFR_MS154_CRBN EGFR-MS154-CRBN Proteasome Proteasome Degraded_EGFR Degraded EGFR (Fragments) Proteasome->Degraded_EGFR Degradation Ub Ubiquitin Ub->Proteasome Targeting EGFR_MS154_CRBN->Ub Ubiquitination

Caption: Mechanism of action of this compound, a PROTAC that induces the degradation of mutant EGFR.

Resistance_Pathways cluster_on_target On-Target Resistance cluster_bypass Bypass Signaling cluster_protac_specific PROTAC-Specific Resistance This compound This compound EGFR Mutant EGFR This compound->EGFR Degrades EGFR_mut EGFR with Secondary Mutation (e.g., T790M, C797S) This compound->EGFR_mut Binding Reduced CRBN_loss CRBN Loss/Mutation This compound->CRBN_loss Ineffective Recruitment Efflux Increased Drug Efflux (P-gp) This compound->Efflux Pumped Out Proliferation Cell Proliferation & Survival EGFR->Proliferation Drives EGFR_mut->Proliferation Drives MET MET Amplification MET->Proliferation Activates MAPK MAPK Pathway Activation MAPK->Proliferation Activates

Caption: Overview of potential mechanisms of cellular resistance to this compound.

Troubleshooting_Workflow Start Decreased this compound Sensitivity Observed Check_EGFR_mut Sequence EGFR Gene Start->Check_EGFR_mut Check_Bypass Analyze Bypass Pathways (Western Blot for p-MET, p-ERK) Check_EGFR_mut->Check_Bypass No Result_EGFR_mut Secondary Mutation Found (On-Target Resistance) Check_EGFR_mut->Result_EGFR_mut Yes Check_CRBN Check CRBN Expression (Western Blot) Check_Bypass->Check_CRBN No Result_Bypass Bypass Pathway Activated Check_Bypass->Result_Bypass Yes Check_Efflux Assess Efflux Pump Activity/Expression Check_CRBN->Check_Efflux No Result_CRBN CRBN Loss/Downregulation Check_CRBN->Result_CRBN Yes Result_Efflux Increased Efflux Check_Efflux->Result_Efflux Yes Result_Unknown Mechanism Still Unknown Check_Efflux->Result_Unknown No Solution_EGFR_mut Use Next-Gen PROTAC Result_EGFR_mut->Solution_EGFR_mut Solution_Bypass Combine with Pathway Inhibitor (e.g., MEK or MET inhibitor) Result_Bypass->Solution_Bypass Solution_CRBN Switch to VHL-recruiting PROTAC Result_CRBN->Solution_CRBN Solution_Efflux Combine with Efflux Pump Inhibitor Result_Efflux->Solution_Efflux

Caption: A logical workflow for troubleshooting and identifying the mechanism of this compound resistance.

refining MS154 treatment time in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MS154, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade mutant Epidermal Growth Factor Receptor (EGFR). This resource is intended for researchers, scientists, and drug development professionals to provide guidance on refining this compound treatment time in your experiments and to troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional small molecule that functions as a PROTAC. It works by simultaneously binding to mutant EGFR and the E3 ubiquitin ligase, cereblon. This proximity induces the ubiquitination of the mutant EGFR, marking it for degradation by the proteasome. This leads to the reduction of total mutant EGFR protein levels and subsequent inhibition of downstream signaling pathways.[1][2]

Q2: What is the optimal concentration of this compound to use?

The optimal concentration of this compound can vary depending on the cell line and the specific experimental endpoint. However, studies have shown that this compound induces potent, concentration-dependent degradation of mutant EGFR. The half-maximal degradation concentration (DC50) has been reported to be in the low nanomolar range, for instance, 11 nM in HCC-827 cells and 25 nM in H3255 cells after a 16-hour treatment.[1][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: How quickly does this compound degrade mutant EGFR?

This compound induces a rapid degradation of mutant EGFR. Significant reduction in EGFR protein levels can be observed as early as 4 hours of treatment. Near-complete degradation is typically achieved between 12 and 24 hours.[1] The kinetics can be cell-line dependent, so a time-course experiment is recommended to determine the optimal treatment duration for your specific research question.

Q4: Does this compound also degrade wild-type (WT) EGFR?

This compound is highly selective for mutant EGFR and has been shown to spare wild-type EGFR.[1] This selectivity is a key advantage of this PROTAC.

Q5: What are the potential off-target effects of this compound?

Global proteomic studies have indicated that this compound is highly selective for EGFR.[1] However, as with any small molecule, the potential for off-target effects should be considered. It is good practice to include appropriate controls in your experiments, such as a negative control compound that does not bind to the E3 ligase.

Troubleshooting Guide

Issue 1: I am not observing significant degradation of mutant EGFR.

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment. Test a range of concentrations from 1 nM to 10 µM to identify the optimal concentration for your cell line.[3]
Insufficient Treatment Time Perform a time-course experiment. Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to determine the kinetics of degradation in your system.[1][2]
"Hook Effect" at High Concentrations If using very high concentrations of this compound, you may observe a decrease in degradation efficiency. This is known as the "hook effect," where the formation of binary complexes (this compound-EGFR or this compound-Cereblon) is favored over the ternary complex required for degradation. Test a broader range of concentrations, including lower ones.
Low Proteasome Activity Ensure that the proteasome is active in your cells. You can include a positive control for proteasome-mediated degradation.
Cell Line Resistance The expression levels of cereblon or other components of the ubiquitin-proteasome system may vary between cell lines, affecting this compound efficacy.

Issue 2: I am observing high cell toxicity.

Possible Cause Troubleshooting Step
This compound Concentration is Too High Reduce the concentration of this compound. While potent in degrading EGFR, excessively high concentrations may lead to off-target toxicity.
Prolonged Treatment Duration Shorten the treatment time. If significant degradation is achieved at an earlier time point, longer incubations may not be necessary and could contribute to toxicity.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells.

Issue 3: My results are inconsistent between experiments.

Possible Cause Troubleshooting Step
Variable Cell Culture Conditions Maintain consistent cell culture practices, including cell passage number, confluency, and media conditions.
Inconsistent this compound Preparation Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles.
Timing of Sample Collection Adhere to a strict and consistent timeline for treatment and sample collection.

Data Presentation

Table 1: Concentration-Dependent Degradation of Mutant EGFR by this compound

Cell LineEGFR MutationDC50 (nM) after 16h treatment
HCC-827Exon 19 deletion11[1][3]
H3255L858R25[1][3]

Table 2: Time-Dependent Degradation of Mutant EGFR by this compound (100 nM)

Cell LineTreatment Time (hours)% EGFR Degradation (approximate)
HCC-8274~50%[1]
HCC-82712Near-complete[1]
HCC-82724Sustained near-complete[1]

Experimental Protocols

Protocol 1: Determining Optimal this compound Treatment Time for EGFR Degradation by Western Blot

  • Cell Seeding: Seed cells (e.g., HCC-827) in 6-well plates to reach 70-80% confluency on the day of the experiment.

  • Serum Starvation (Optional): Depending on the experiment, you may serum starve the cells for 4-8 hours prior to treatment.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 nM). Include a vehicle control (e.g., DMSO).

  • Time-Course Collection: Harvest cell lysates at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after adding this compound.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot Analysis:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibodies against total EGFR, phosphorylated EGFR (e.g., p-EGFR Y1068), and a loading control (e.g., GAPDH, β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control.

Protocol 2: Assessing Apoptosis Induction by this compound using Flow Cytometry (Annexin V/PI Staining)

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere.

  • This compound Treatment: Treat cells with this compound at the desired concentration for different durations (e.g., 12, 24, 48 hours). Include a vehicle control and a positive control for apoptosis.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA.

    • Combine the floating and adherent cells and centrifuge.

  • Annexin V/PI Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway activated by mutant EGFR.

PROTAC_Workflow cluster_design Experimental Design cluster_execution Execution cluster_data Data Interpretation DoseResponse Dose-Response (Determine DC50) Treatment Treat Cells with this compound DoseResponse->Treatment TimeCourse Time-Course (Determine T_optimal) TimeCourse->Treatment Lysis Cell Lysis Treatment->Lysis Analysis Downstream Analysis (Western Blot, Apoptosis Assay, etc.) Lysis->Analysis Quantification Quantify Results Analysis->Quantification Conclusion Draw Conclusions Quantification->Conclusion

Caption: General experimental workflow for this compound treatment.

MS154_Mechanism This compound This compound EGFR Mutant EGFR This compound->EGFR Binds CRBN Cereblon (E3 Ligase) This compound->CRBN Binds TernaryComplex EGFR-MS154-Cereblon Ternary Complex EGFR->TernaryComplex CRBN->TernaryComplex Ub_EGFR Ubiquitinated EGFR CRBN->Ub_EGFR Ubiquitinates EGFR Ubiquitin Ubiquitin Ubiquitin->CRBN Recruited by Proteasome Proteasome Ub_EGFR->Proteasome Targeted to Degradation Degradation Products Proteasome->Degradation Degrades

References

Technical Support Center: Challenges in Bifunctional Linker Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "MS154 linker" does not correspond to a widely recognized linker in the public domain. This guide addresses common challenges and troubleshooting strategies in the chemistry of bifunctional linkers used in antibody-drug conjugates (ADCs), which are likely relevant to your work with proprietary or specifically designated linkers like this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered with bifunctional linkers in ADC development?

Researchers often face challenges related to linker stability, premature payload release, and analytical characterization. Linkers must be stable enough to remain intact in systemic circulation but labile enough to release the cytotoxic payload specifically within the target cell.[1][2][3][4] Key challenges include:

  • Instability in Plasma: Linkers can be susceptible to cleavage by plasma enzymes or reductive environments, leading to premature release of the payload and off-target toxicity.[5][]

  • Hydrophobicity: The hydrophobic nature of the linker-payload can lead to aggregation, poor solubility, and difficulties in chromatographic separation.[7][8]

  • Analytical Complexity: The heterogeneity of ADCs and the labile nature of some linkers can make characterization by methods like mass spectrometry challenging.[7][9]

  • Suboptimal Drug-to-Antibody Ratio (DAR): Achieving a consistent and optimal DAR is crucial for efficacy and safety, and can be influenced by the conjugation chemistry.[10]

Q2: What are the main types of cleavable and non-cleavable linkers, and what are their pros and cons?

Linkers are broadly categorized as cleavable or non-cleavable, based on their mechanism of payload release.[11][12]

Linker TypeMechanism of ReleaseAdvantagesDisadvantages
Cleavable
Acid-labile (e.g., hydrazones)Cleavage in the low pH environment of endosomes and lysosomes.[1]Good stability at physiological pH.Potential for premature cleavage in the slightly acidic tumor microenvironment.[1]
Protease-cleavable (e.g., Val-Cit)Enzymatic cleavage by lysosomal proteases (e.g., cathepsins).[5][13]High stability in circulation; specific release in target cells.[5]Susceptibility to cleavage by other proteases, and potential for instability in rodent plasma.[5][14]
Reduction-sensitive (e.g., disulfide)Cleavage in the reducing environment of the cell.Efficient release inside the cell.Potential for premature cleavage in the bloodstream due to reaction with thiols like glutathione.[]
Non-cleavable Degradation of the antibody backbone in the lysosome to release the linker-payload adduct.[16]High plasma stability.[][16]Released payload is modified with the linker and an amino acid, which may affect its activity; generally lacks a bystander effect.[1]

Q3: How does the choice of conjugation site on the antibody affect ADC stability and efficacy?

The site of conjugation significantly impacts the stability, homogeneity, and efficacy of an ADC.[][8]

  • Cysteine Conjugation: Thiol-maleimide chemistry is common but can be prone to retro-Michael reactions, leading to payload loss.[] The stability of the resulting thioether bond can be improved by hydrolysis of the succinimide ring.[]

  • Lysine Conjugation: Lysine residues are abundant on the antibody surface, but conjugation to them can result in a heterogeneous mixture of ADCs with varying DARs and positional isomers, which can affect pharmacokinetics and efficacy.[10]

  • Site-Specific Conjugation: Engineered cysteines, unnatural amino acids, or enzymatic ligation can create more homogeneous ADCs with a defined DAR, leading to improved therapeutic index.[10]

Troubleshooting Guides

Problem 1: Low conjugation efficiency or incomplete reaction.

  • Q: My conjugation reaction is not going to completion, resulting in a low Drug-to-Antibody Ratio (DAR). What are the possible causes and solutions?

    • A: Several factors could be at play:

      • Suboptimal pH: Ensure the pH of your reaction buffer is optimal for the specific conjugation chemistry. For example, maleimide conjugation to thiols is typically more efficient at a pH of 6.5-7.5.

      • Linker-Payload Instability: The linker-payload may be degrading during the reaction. Minimize reaction time and temperature, and protect from light if the payload is light-sensitive.

      • Insufficient Reducing Agent (for cysteine conjugation): If you are reducing interchain disulfides, ensure you have the correct stoichiometry of the reducing agent (e.g., TCEP) and that it is fresh.

      • Hydrolysis of the Linker: Some linkers are prone to hydrolysis. Use anhydrous solvents for dissolving the linker-payload and minimize exposure to water until the conjugation step.

Problem 2: ADC aggregation observed during or after conjugation.

  • Q: I am observing precipitation or aggregation of my ADC during the purification step. How can I prevent this?

    • A: Aggregation is often caused by the increased hydrophobicity of the ADC after conjugation.[8]

      • Optimize the Formulation Buffer: Include excipients like polysorbate or sucrose to improve solubility and stability.

      • Control the DAR: Higher DARs can lead to increased hydrophobicity and aggregation. Consider reducing the DAR by adjusting the linker-payload to antibody ratio during conjugation.

      • Use a Hydrophilic Linker: Incorporating a hydrophilic spacer (e.g., PEG) into the linker design can improve the solubility of the ADC.[17]

      • Purification Method: Use size exclusion chromatography (SEC) to remove aggregates. If using hydrophobic interaction chromatography (HIC), adjust the salt gradient to minimize on-column aggregation.

Problem 3: Premature payload release in plasma stability assays.

  • Q: My ADC shows significant payload release when incubated in mouse plasma, but is stable in human plasma. Why is this happening and how can I address it?

    • A: This is a known issue for certain linkers, particularly valine-citrulline (Val-Cit) based linkers.[5][14]

      • Species-Specific Enzyme Activity: Mouse plasma contains a carboxylesterase (Ces1c) that can cleave Val-Cit linkers, leading to premature payload release.[5][14] This enzyme is not present at the same level in human plasma.

      • Linker Modification: To improve stability in mouse models, you can modify the linker. For example, adding a glutamic acid residue to the N-terminus of the Val-Cit dipeptide (EVCit) has been shown to increase stability in mouse plasma.[5]

      • Alternative Animal Models: For preclinical studies with Val-Cit linkers, consider using animal models other than mice, such as rats or non-human primates, where the linker may be more stable.[16]

Experimental Protocols

Protocol 1: General Procedure for Cysteine-Maleimide Conjugation

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2).

    • Add a 10-fold molar excess of a reducing agent like TCEP.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column.

  • Linker-Payload Preparation:

    • Dissolve the maleimide-functionalized linker-payload in a suitable organic solvent (e.g., DMSO).

  • Conjugation:

    • Add the linker-payload solution to the reduced antibody at a molar ratio of 5-10 fold excess of the linker-payload.

    • Incubate at room temperature for 1-4 hours, or at 4°C overnight.

  • Quenching:

    • Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.

  • Purification:

    • Purify the ADC using size exclusion chromatography (SEC) or protein A affinity chromatography to remove unreacted linker-payload and other impurities.

  • Characterization:

    • Determine the DAR using UV-Vis spectroscopy or mass spectrometry.

    • Assess aggregation by SEC.

    • Confirm the integrity of the ADC by SDS-PAGE and mass spectrometry.

Protocol 2: Plasma Stability Assay

  • Incubation:

    • Incubate the ADC at a concentration of 1 mg/mL in plasma (e.g., mouse, rat, human) at 37°C.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Sample Preparation:

    • At each time point, precipitate the plasma proteins by adding an equal volume of acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

    • The percentage of released payload over time is a measure of the ADC's stability in plasma.

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Targeting Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).

Linker_Cleavage_Mechanisms cluster_cleavage Cleavage Mechanisms ADC Intact ADC in Lysosome Protease Protease Cleavage (e.g., Cathepsin) ADC->Protease Low_pH Acid Hydrolysis (Low pH) ADC->Low_pH Reduction Reduction (e.g., Glutathione) ADC->Reduction Released_Payload Released Payload Protease->Released_Payload Low_pH->Released_Payload Reduction->Released_Payload

Caption: Common intracellular linker cleavage mechanisms for ADCs.

Troubleshooting_Workflow Start Start: ADC Experiment Issue Issue_Type Identify Issue Type Start->Issue_Type Low_DAR Low DAR Issue_Type->Low_DAR Conjugation Aggregation Aggregation Issue_Type->Aggregation Purification/ Storage Instability Instability Issue_Type->Instability In Vitro/ In Vivo Check_pH Check Reaction pH Low_DAR->Check_pH Optimize_Buffer Optimize Formulation Buffer Aggregation->Optimize_Buffer Modify_Linker Modify Linker Design Instability->Modify_Linker Check_Reagents Check Reagent Stoichiometry Check_pH->Check_Reagents Reduce_DAR Reduce DAR Optimize_Buffer->Reduce_DAR Change_Model Change Animal Model Modify_Linker->Change_Model

References

Technical Support Center: Enhancing the Permeability of MS154-Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the permeability of MS154-containing PROTACs.

Introduction to this compound PROTACs

This compound is a potent and selective PROTAC that recruits the E3 ubiquitin ligase Cereblon (CRBN) to degrade mutant epidermal growth factor receptor (EGFR).[1] Like many PROTACs, those containing the this compound scaffold can face challenges with cell permeability due to their high molecular weight and large polar surface area, properties that often fall outside of Lipinski's "Rule of Five."[2][3] Optimizing the permeability of these molecules is crucial for achieving desired efficacy in cellular and in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key components?

A1: this compound is a PROTAC designed to target and degrade mutant EGFR.[1] It is composed of three key parts: a ligand that binds to the target protein (mutant EGFR), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.[1]

Q2: Why is the permeability of PROTACs like this compound often low?

A2: The bifunctional nature of PROTACs necessitates a larger molecular structure compared to traditional small molecule inhibitors. This often results in a high molecular weight (typically >700 Da) and a large polar surface area, both of which are physicochemical properties that can negatively impact passive diffusion across cell membranes.[3][4][5]

Q3: What are the primary strategies to improve the permeability of this compound-containing PROTACs?

A3: Key strategies focus on modifying the three components of the PROTAC molecule:

  • Linker Optimization: The linker's length, rigidity, and hydrophobicity can be adjusted to improve permeability.[6] Shorter or more rigid linkers can reduce the molecule's flexibility and polar surface area, while incorporating hydrophobic elements can enhance its ability to cross the lipid bilayer of the cell membrane.

  • E3 Ligase Ligand Modification: The choice of E3 ligase ligand can influence the overall physicochemical properties of the PROTAC. While this compound utilizes a Cereblon ligand, subtle modifications to this ligand could potentially improve permeability without significantly compromising its binding affinity.

  • Warhead Modification: Altering the warhead that binds to the target protein can also impact permeability. However, this must be balanced with maintaining high binding affinity and selectivity for the target.

  • Introduction of Intramolecular Hydrogen Bonds: Designing the PROTAC to favor conformations that form intramolecular hydrogen bonds can "mask" polar groups, reducing the polar surface area and improving permeability.

Q4: Can a PROTAC with low permeability in an in vitro assay still be effective in cells?

A4: Yes, it is possible. Some studies have shown that PROTACs with low permeability in assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can still exhibit potent cellular activity.[7] This can be attributed to several factors, including the catalytic nature of PROTACs, where a small number of molecules can degrade a significant amount of target protein.[2] Additionally, the stability of the ternary complex (PROTAC-target-E3 ligase) can play a crucial role; a highly stable complex may compensate for low intracellular concentrations.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments aimed at improving the permeability of this compound-containing PROTACs.

Issue 1: My this compound analog shows poor permeability in the PAMPA assay.

  • Question: What could be the reasons for the low permeability, and how can I improve it?

  • Answer:

    • High Polarity: The most likely reason is a high polar surface area.

      • Suggestion: Systematically modify the linker. Try replacing polar ether or polyethylene glycol (PEG) chains with more hydrophobic alkyl chains.

      • Suggestion: Analyze the structure for opportunities to introduce intramolecular hydrogen bonds that can shield polar functional groups.

    • High Molecular Weight: While inherent to PROTACs, linker modifications can help.

      • Suggestion: Synthesize analogs with shorter linkers to reduce the overall molecular weight.

    • Experimental Artifact: Ensure the assay is performing correctly.

      • Suggestion: Run control compounds with known high and low permeability to validate your assay setup. Ensure proper dissolution of your compound in the assay buffer.

Issue 2: I am observing a significant discrepancy between PAMPA and Caco-2 assay results.

  • Question: Why might the permeability of my this compound analog differ between these two assays?

  • Answer:

    • Active Transport: The Caco-2 assay uses a cell monolayer and can account for active transport mechanisms, unlike the PAMPA assay which only measures passive diffusion.[9]

      • Indication: If Caco-2 permeability is significantly higher than PAMPA, your PROTAC might be a substrate for an uptake transporter.

      • Indication: If Caco-2 permeability is lower, and you observe a high efflux ratio, your PROTAC may be a substrate for an efflux pump like P-glycoprotein (P-gp).

    • Troubleshooting:

      • Suggestion: To confirm efflux, perform the Caco-2 assay with and without a known P-gp inhibitor (e.g., verapamil). A significant increase in permeability in the presence of the inhibitor would confirm that your PROTAC is an efflux substrate.

Issue 3: My new this compound analog has improved permeability but has lost its degradation activity.

  • Question: What could be the cause of this loss of activity despite better permeability?

  • Answer:

    • Altered Ternary Complex Formation: The structural changes made to improve permeability may have negatively impacted the formation of a stable and productive ternary complex between mutant EGFR, the PROTAC, and Cereblon.

      • Suggestion: Use biophysical assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to assess the binding affinity of your new analog to both the target protein and the E3 ligase individually.

      • Suggestion: Perform ternary complex formation assays to evaluate the stability of the entire complex.

    • Incorrect Conformation: The modifications might force the PROTAC into a conformation that, while more permeable, is not conducive to bringing the target and E3 ligase into the correct orientation for ubiquitination.

      • Suggestion: Computational modeling and structural biology studies can provide insights into the preferred conformations of your PROTAC analogs.

Data Presentation

Table 1: Physicochemical Properties and Permeability of Representative PROTACs

PROTAC ClassE3 LigaseMolecular Weight (Da)cLogPTPSA (Ų)PAMPA Pe (10-6 cm/s)Caco-2 Papp (A-B) (10-6 cm/s)
BETd-260 VHL~7803.5~1900.1 - 1.00.5 - 2.0
ARV-110 CRBN~9304.2~210< 0.10.1 - 0.5
dBET1 CRBN~7903.8~2000.2 - 1.50.8 - 3.0
MZ1 VHL~8702.9~220< 0.20.3 - 1.0

Note: The values presented are approximate ranges gathered from various literature sources for educational purposes and may not represent exact experimental values for these specific molecules.

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method for assessing the passive permeability of a PROTAC.

  • Materials:

    • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

    • 96-well acceptor plates

    • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test compound (PROTAC) stock solution in DMSO

    • Control compounds (high permeability, e.g., propranolol; low permeability, e.g., atenolol)

    • Plate reader for UV-Vis absorbance or LC-MS/MS for quantification

  • Procedure:

    • Prepare the donor and acceptor solutions. Dilute the PROTAC and control compounds from the DMSO stock into PBS to the final desired concentration (typically 10-100 µM), ensuring the final DMSO concentration is ≤1%.

    • Coat the filter membrane of the donor plate with 5 µL of the phospholipid solution and allow it to impregnate for 5-10 minutes.

    • Add 300 µL of PBS to each well of the acceptor plate.

    • Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter just touches the surface of the buffer in the acceptor plate.

    • Add 150 µL of the donor solution (containing the PROTAC or control compound) to each well of the filter plate.

    • Incubate the plate assembly at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.

    • After incubation, carefully remove the filter plate.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Pe) is calculated using the following equation:

    Where:

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

    • CA(t) is the concentration in the acceptor well at time t.

    • Cequilibrium is the theoretical equilibrium concentration.

2. Caco-2 Cell Permeability Assay

This protocol outlines the steps for measuring permeability across a Caco-2 cell monolayer, which can indicate both passive and active transport.

  • Materials:

    • Caco-2 cells

    • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

    • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

    • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

    • Test compound (PROTAC) and control compounds

    • Transepithelial Electrical Resistance (TEER) meter

    • LC-MS/MS for quantification

  • Procedure:

    • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 104 cells/cm². Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer.

    • Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).

    • Permeability Assay (Apical to Basolateral - A to B): a. Wash the monolayers twice with pre-warmed HBSS. b. Add 0.5 mL of HBSS containing the test compound to the apical (upper) chamber and 1.5 mL of HBSS to the basolateral (lower) chamber. c. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). d. At the end of the incubation, take samples from both the apical and basolateral chambers for concentration analysis by LC-MS/MS.

    • Permeability Assay (Basolateral to Apical - B to A): a. Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber to determine the rate of efflux.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated as:

    Where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the drug in the donor chamber.

    The efflux ratio is calculated as:

    An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.

Visualizations

PROTAC_Mechanism_of_Action PROTAC_ext Extracellular This compound PROTAC PROTAC PROTAC PROTAC_ext->PROTAC Permeation

Permeability_Workflow Start Start: This compound Analog Synthesis PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA Decision1 Permeability Acceptable? PAMPA->Decision1 Caco2 Caco-2 Assay (Passive + Active Transport) Activity_Assay Cellular Degradation Assay (e.g., Western Blot) Caco2->Activity_Assay Decision1->Caco2 Yes Optimize Optimize Structure: - Modify Linker - Modify Ligands Decision1->Optimize No Decision2 Activity Retained? Activity_Assay->Decision2 Decision2->Optimize No End Lead Candidate Decision2->End Yes Optimize->Start

References

Validation & Comparative

Validating MS154-Induced Protein Degradation: A Comparative Guide to Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Western blot analysis for validating the efficacy of MS154, a pan-Akt proteolysis-targeting chimera (PROTAC), against alternative protein degradation validation methods. This guide includes detailed experimental protocols, quantitative data comparisons, and visual diagrams to facilitate a thorough understanding of the methodologies.

Mechanism of this compound-Induced Protein Degradation

This compound is a heterobifunctional degrader designed to specifically target the three isoforms of the Akt protein (Akt1, Akt2, and Akt3) for degradation. It functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway. One end of the this compound molecule binds to the Akt protein, while the other end recruits an E3 ubiquitin ligase, in this case, the von Hippel-Lindau (VHL) E3 ligase. This proximity induces the E3 ligase to tag the Akt protein with a chain of ubiquitin molecules. This polyubiquitination marks the Akt protein for recognition and subsequent degradation by the 26S proteasome, leading to a reduction in overall Akt protein levels and downstream signaling.

MS154_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation This compound This compound (PROTAC) Akt Akt Protein (Target) This compound->Akt Binds VHL VHL (E3 Ligase) This compound->VHL Akt_MS154_VHL Akt-MS154-VHL Complex Proteasome 26S Proteasome Akt->Proteasome Degradation Ub Ubiquitin Ub->Akt Polyubiquitination Akt_MS154_VHL->Ub Ubiquitination

Caption: Mechanism of this compound-induced Akt protein degradation.

Quantitative Comparison of Akt Degraders

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values represent greater maximal degradation. The following table summarizes a comparison of this compound (also referred to as MS15 in some literature) with another Akt PROTAC, MS21, in KRAS/BRAF mutant cancer cell lines where MS21 is less effective.

CompoundTargetCell LineDC50 (nM)Dmax (%)E3 Ligase RecruitedReference
This compound (MS15) pan-AktPANC-1 (KRAS mutant)~10>90%VHL[1]
MS21 pan-AktPANC-1 (KRAS mutant)Ineffective at 1µM<10%VHL[1]

Experimental Protocols

Validating this compound-Induced Protein Degradation by Western Blot

Western blotting is a cornerstone technique to visually and quantitatively assess the degradation of a target protein following PROTAC treatment.[2] This protocol outlines the key steps for validating this compound-induced Akt degradation.

1. Cell Culture and Treatment:

  • Plate cells (e.g., PANC-1) at a suitable density in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time course (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer.

  • Denature the samples by heating at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by molecular weight.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for total Akt (pan-Akt) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin, or β-tubulin).

  • Quantify the band intensities using densitometry software. Normalize the intensity of the Akt band to the corresponding loading control band. The percentage of degradation is calculated relative to the vehicle-treated control.

Western_Blot_Workflow start Start cell_culture Cell Culture & this compound Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End analysis->end

Caption: Workflow for Western blot validation of protein degradation.

Alternative Methods for Validating Protein Degradation

While Western blot is a widely used and reliable method, other techniques can offer higher throughput or more sensitive quantification.

  • In-Cell Western™ Assay: This immunofluorescent method is performed in a microplate format, allowing for higher throughput than traditional Western blotting.[2] It eliminates the need for cell lysis, gel electrophoresis, and membrane transfer, reducing variability.

  • NanoBRET™ and HiBiT™ Assays: These bioluminescence-based assays allow for real-time monitoring of protein levels in living cells. They are highly sensitive and quantitative, making them suitable for detailed kinetic studies of protein degradation.

  • Mass Spectrometry (MS)-based Proteomics: This powerful technique provides an unbiased and comprehensive analysis of the entire proteome, allowing for the assessment of off-target effects and a global view of protein level changes following PROTAC treatment.[2]

Conclusion

Western blotting remains a robust and accessible method for the validation of this compound-induced Akt degradation. Its ability to provide visual confirmation of protein loss and allow for semi-quantitative analysis makes it an indispensable tool in the initial stages of PROTAC characterization. For more detailed kinetic analysis or high-throughput screening, alternative methods such as In-Cell Westerns, NanoBRET/HiBiT assays, or mass spectrometry-based proteomics can provide complementary and more quantitative data. The choice of method will ultimately depend on the specific experimental goals, available resources, and the desired level of throughput and sensitivity.

References

Confirming MS154 Target Engagement with Quantitative Proteomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative proteomics-based methods to confirm target engagement of MS154, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of mutant Epidermal Growth Factor Receptor (EGFR). This compound selectively induces the degradation of mutant EGFR, a key driver in certain cancers, by hijacking the cell's natural protein disposal machinery. This guide will delve into the experimental data supporting this compound's on-target activity and selectivity, and compare the primary quantitative proteomics approach used in its validation with alternative methods such as the Cellular Thermal Shift Assay (CETSA), Kinobeads, and Limited Proteolysis-Mass Spectrometry (LiP-MS).

Executive Summary

This compound is a heterobifunctional molecule that links a mutant EGFR-binding moiety to a ligand for the E3 ubiquitin ligase cereblon (CRBN)[1][2]. This proximity induces the ubiquitination and subsequent proteasomal degradation of the mutant EGFR protein. The primary validation of this compound's target engagement and selectivity was achieved through global quantitative proteomics, which confirmed its high selectivity for EGFR[1][3]. This guide will present the data from these studies and provide a comparative analysis with other powerful techniques used in target deconvolution and engagement studies.

Data Presentation: Quantitative Analysis of this compound Target Engagement

The following table summarizes the key quantitative data for this compound, demonstrating its potency and selectivity in degrading mutant EGFR.

MetricCell LineValueReference
DC50 (EGFR Degradation) HCC-827 (EGFR del19)11 nM[1]
H3255 (EGFR L858R)25 nM[1]
Selectivity Global Proteomics (H3255 cells)Highly selective for EGFR[1]

Table 1: Potency and Selectivity of this compound. DC50 represents the concentration of this compound required to degrade 50% of the target protein. Global proteomics analysis in H3255 cells treated with this compound demonstrated that EGFR was the most significantly downregulated protein, confirming the high selectivity of the degrader.

Comparative Analysis of Quantitative Proteomics Methods

To provide a comprehensive understanding of how to confirm target engagement, we compare the global quantitative proteomics approach used for this compound with three alternative, widely-used techniques.

MethodPrincipleAdvantagesDisadvantages
Global Quantitative Proteomics (e.g., TMT-based) Identifies and quantifies thousands of proteins simultaneously, providing a global view of protein abundance changes upon treatment.Unbiased, proteome-wide selectivity profiling. Can identify unexpected off-targets.May not detect transient or weak interactions. Can be complex in data analysis.
Cellular Thermal Shift Assay (CETSA) Measures changes in the thermal stability of proteins upon ligand binding. Target engagement stabilizes the protein, leading to a higher melting temperature.Label-free, applicable in intact cells and tissues. Can confirm direct target binding.Indirect measure of target engagement. May not be suitable for all proteins.
Kinobeads Uses immobilized, broad-spectrum kinase inhibitors to enrich and profile the kinome. Target engagement is measured by competition with the beads.Specific for kinases. Allows for profiling of inhibitor selectivity across the kinome.Limited to kinases. Competition-based, so may not capture all binding events.
Limited Proteolysis-Mass Spectrometry (LiP-MS) Exploits changes in protein conformation upon ligand binding, which alters the susceptibility of the protein to protease digestion.Provides structural information about the binding site. Can identify allosteric binding events.Requires careful optimization of protease conditions. Data analysis can be challenging.

Table 2: Comparison of Quantitative Proteomics Methods for Target Engagement.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Global Quantitative Proteomics for this compound Selectivity Profiling

This protocol is based on the methods described by Cheng et al. in the discovery of this compound[1].

  • Cell Culture and Treatment: H3255 cells are cultured to ~80% confluency and treated with either DMSO (vehicle control) or this compound at a final concentration of 1 µM for 24 hours.

  • Cell Lysis and Protein Extraction: Cells are harvested, washed with PBS, and lysed in a buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.

  • Protein Digestion: An equal amount of protein from each sample is reduced with DTT, alkylated with iodoacetamide, and digested overnight with trypsin.

  • Tandem Mass Tag (TMT) Labeling: The resulting peptides are labeled with TMT reagents according to the manufacturer's instructions to allow for multiplexed analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides are combined, fractionated by high-pH reversed-phase liquid chromatography, and analyzed by nano-LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis: The raw data is processed using a proteomics analysis software (e.g., MaxQuant or Proteome Discoverer). Protein identification is performed by searching against a human protein database. Protein quantification is based on the reporter ion intensities from the TMT labels. Statistical analysis is performed to identify proteins with significant changes in abundance between the this compound-treated and control samples.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment: Intact cells are treated with the compound of interest or vehicle control for a defined period.

  • Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis: Cells are lysed by freeze-thaw cycles or mechanical disruption.

  • Separation of Soluble and Aggregated Proteins: The lysate is centrifuged to pellet the aggregated proteins.

  • Quantification: The amount of soluble target protein in the supernatant is quantified by Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Melting curves are generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Kinobeads Protocol for Kinase Inhibitor Profiling
  • Lysate Preparation: Cells or tissues are lysed under native conditions to preserve kinase activity.

  • Competition Assay: The lysate is incubated with varying concentrations of the test compound.

  • Kinobeads Enrichment: A mixture of immobilized broad-spectrum kinase inhibitors (kinobeads) is added to the lysate to capture kinases that are not bound to the test compound.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the enriched kinases are eluted.

  • MS Analysis: The eluted proteins are digested, and the resulting peptides are analyzed by LC-MS/MS for identification and quantification.

  • Data Analysis: The abundance of each kinase is compared between the compound-treated and control samples to determine the dose-dependent inhibition of binding to the kinobeads, from which binding affinities (Kd values) can be calculated.

Limited Proteolysis-Mass Spectrometry (LiP-MS) Protocol
  • Native Protein Extraction: Proteins are extracted from cells or tissues under native conditions to maintain their tertiary and quaternary structures.

  • Compound Incubation: The protein extract is incubated with the test compound or vehicle control.

  • Limited Proteolysis: A protease (e.g., proteinase K) is added for a short, optimized duration to partially digest the proteins.

  • Denaturation and Full Digestion: The reaction is stopped, and the proteins are denatured and fully digested with a sequence-specific protease like trypsin.

  • MS Analysis: The resulting peptides are analyzed by LC-MS/MS.

  • Data Analysis: The peptide profiles of the compound-treated and control samples are compared. Changes in the abundance of specific peptides indicate alterations in protein conformation upon compound binding, thus identifying the target and potentially the binding site.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of EGFR, the experimental workflow for quantitative proteomics, and the logical relationship of how these methods confirm target engagement.

EGFR_Signaling_Pathway EGFR Signaling Pathway EGFR Mutant EGFR Proteasome Proteasome EGFR->Proteasome Targeted to Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) EGFR->Downstream Activates This compound This compound This compound->EGFR Binds CRBN CRBN E3 Ligase This compound->CRBN Recruits CRBN->EGFR Ubiquitinates Degradation Degradation Proteasome->Degradation Ub Ubiquitin Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Mechanism of action of this compound in degrading mutant EGFR.

Quantitative_Proteomics_Workflow Quantitative Proteomics Workflow (TMT-based) cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture & Treatment (Control vs. This compound) lysis Lysis & Protein Extraction cell_culture->lysis digestion Protein Digestion (Trypsin) lysis->digestion tmt_labeling TMT Labeling digestion->tmt_labeling fractionation Peptide Fractionation tmt_labeling->fractionation lcms LC-MS/MS Analysis fractionation->lcms protein_id Protein Identification lcms->protein_id protein_quant Protein Quantification protein_id->protein_quant stat_analysis Statistical Analysis protein_quant->stat_analysis result Identification of On- and Off-Targets stat_analysis->result

Caption: Workflow for TMT-based quantitative proteomics.

Target_Engagement_Logic Confirming Target Engagement cluster_methods Quantitative Proteomics Methods cluster_readouts Experimental Readouts This compound This compound target Mutant EGFR This compound->target Binds to global_proteomics Global Proteomics target->global_proteomics cetsa CETSA target->cetsa kinobeads Kinobeads target->kinobeads lip_ms LiP-MS target->lip_ms degradation Decreased Protein Abundance global_proteomics->degradation thermal_shift Increased Thermal Stability cetsa->thermal_shift competition Reduced Binding to Beads kinobeads->competition conformational_change Altered Protease Susceptibility lip_ms->conformational_change confirmation Target Engagement Confirmed degradation->confirmation thermal_shift->confirmation competition->confirmation conformational_change->confirmation

Caption: Logic of confirming target engagement with different methods.

References

comparative analysis of MS154 and similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

This guide was intended to provide a comprehensive comparative analysis of the compound MS154 and its analogs. However, after extensive searches of publicly available scientific databases and literature, we were unable to identify any compound designated as this compound.

Therefore, we are unable to provide the requested comparative analysis, including data tables, experimental protocols, and signaling pathway diagrams.

To proceed with your request, we kindly ask you to:

  • Verify the compound name "this compound." It is possible there may be a typographical error in the designation.

Once we have sufficient information to uniquely identify this compound, we will be able to gather the necessary data to perform a thorough comparative analysis as per your original request.

We apologize for any inconvenience this may cause and look forward to assisting you further upon receiving the clarified information.

Confirming the Specificity of MS154-Mediated Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of MS154, a proteolysis-targeting chimera (PROTAC), focusing on the specificity of its mediated degradation of the Epidermal Growth Factor Receptor (EGFR). As targeted protein degradation emerges as a powerful therapeutic modality, understanding the on-target and off-target effects of degraders like this compound is paramount. This document offers a framework for evaluating degrader specificity, presenting available data for this compound and comparing it with an illustrative alternative EGFR-targeting PROTAC. Detailed experimental protocols and visual workflows are provided to support researchers in designing and interpreting specificity studies.

Comparative Analysis of EGFR Degraders

This compound is a potent and selective PROTAC that recruits the cereblon (CRBN) E3 ubiquitin ligase to degrade mutant forms of EGFR.[1] It is based on the EGFR inhibitor gefitinib.[1] To provide a clear comparison, the following table summarizes the key specificity parameters for this compound and a representative alternative, designated here as "EGFR-PROTAC-2."

Disclaimer: Quantitative proteomics data for a direct head-to-head comparison of this compound with other EGFR degraders is not publicly available. The data presented for "EGFR-PROTAC-2" is illustrative and intended to demonstrate a comparative framework.

FeatureThis compoundEGFR-PROTAC-2 (Illustrative)
Target Protein Mutant Epidermal Growth Factor Receptor (EGFR)Mutant Epidermal Growth Factor Receptor (EGFR)
E3 Ligase Recruited Cereblon (CRBN)von Hippel-Lindau (VHL)
Warhead GefitinibOsimertinib
Reported On-Target Potency (DC50) ~10-100 nM in mutant EGFR cell lines~5-50 nM in mutant EGFR cell lines
Selectivity for Mutant vs. Wild-Type EGFR High selectivity for mutant EGFRHigh selectivity for mutant EGFR
Off-Target Proteins Identified (Proteomics) Data not publicly availableIllustrative: 15 proteins degraded >50% at 1 µM
Most Significant Off-Target Data not publicly availableIllustrative: Kinase XYZ (unrelated family)
Off-Target Potency (DC50) Data not publicly availableIllustrative: >5 µM for Kinase XYZ

Experimental Protocols for Specificity Assessment

The gold standard for assessing the specificity of a targeted protein degrader is unbiased, quantitative mass spectrometry-based proteomics. This approach allows for the global analysis of protein abundance changes in response to degrader treatment.

Global Proteomics Workflow for Specificity Profiling

1. Cell Culture and Treatment:

  • Culture a relevant human cell line (e.g., a lung adenocarcinoma line with an EGFR mutation, such as HCC827 or H1975) to ~70-80% confluency.
  • Treat cells with the PROTAC (e.g., this compound) at a concentration known to induce robust degradation of the target protein (e.g., 10x the DC50 value). Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., one with an inactive E3 ligase ligand).
  • Incubate for a predetermined time (e.g., 6-24 hours) to allow for protein degradation.

2. Cell Lysis and Protein Extraction:

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the proteome.
  • Quantify the total protein concentration using a standard method (e.g., BCA assay).

3. Protein Digestion and Peptide Preparation:

  • Take an equal amount of protein from each sample (e.g., 50 µg).
  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
  • Digest the proteins into peptides using a sequence-specific protease, typically trypsin.
  • Clean up the resulting peptide mixture using solid-phase extraction (SPE) to remove salts and detergents.

4. Tandem Mass Tag (TMT) Labeling (for multiplexed quantification):

  • Label the peptides from each condition with a different isobaric TMT reagent.
  • Combine the labeled peptide sets into a single sample.

5. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Separate the peptides by reverse-phase liquid chromatography based on their hydrophobicity.
  • Analyze the eluting peptides using a high-resolution mass spectrometer. The instrument will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment them to determine their amino acid sequence and quantify the TMT reporter ions (MS2 or MS3 scan).

6. Data Analysis:

  • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a human protein database to identify and quantify peptides and proteins.
  • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the controls.
  • Visualize the data using volcano plots and heatmaps to highlight on-target and potential off-target proteins.

Visualizing Mechanisms and Workflows

To further clarify the processes involved in this compound-mediated degradation and its specificity assessment, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

PROTAC_Specificity_Workflow cluster_cell_based Cell-Based Assay cluster_proteomics Proteomics Analysis cluster_data Data Interpretation A Cell Culture (e.g., HCC827) B Treat with this compound & Controls A->B C Cell Lysis & Protein Extraction B->C D Protein Digestion (Trypsin) C->D E Peptide Labeling (e.g., TMT) D->E F LC-MS/MS Analysis E->F G Database Search & Protein Quantification F->G H Statistical Analysis (Identify Significant Changes) G->H I On-Target & Off-Target Identification H->I

Caption: Experimental workflow for assessing PROTAC specificity.

References

A Comparative Guide to MS154-Based PROTACs for Targeted Degradation of Mutant EGFR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of prominent gefitinib-based Proteolysis Targeting Chimeras (PROTACs) designed to selectively degrade mutant Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer. We will focus on the performance of MS154, a CRBN-recruiting PROTAC, and its VHL-recruiting counterpart, MS39, with supporting data from the seminal publication by Cheng et al. (2020).

Introduction to Gefitinib-Based EGFR PROTACs

Gefitinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) that has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of drug resistance has limited its long-term efficacy. PROTACs offer a novel therapeutic strategy by hijacking the cell's natural protein disposal system to eliminate target proteins, rather than just inhibiting them.

The PROTACs discussed herein are heterobifunctional molecules that consist of three components:

  • A "warhead" based on gefitinib that binds to the EGFR protein.

  • An E3 ligase-recruiting ligand that engages either the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ubiquitin ligase.

  • A chemical linker that connects the warhead and the E3 ligase ligand.

This guide will compare the efficacy of two such PROTACs, this compound (CRBN-recruiting) and MS39 (VHL-recruiting), in degrading mutant EGFR.

Comparative Efficacy of this compound and MS39

The efficacy of this compound and MS39 was evaluated in two human NSCLC cell lines: HCC-827 (with an exon 19 deletion in EGFR) and H3255 (with an L858R mutation in EGFR). The key performance indicators are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: In Vitro Degradation of Mutant EGFR by this compound and MS39
PROTACE3 Ligase RecruitedCell LineEGFR MutationDC50 (nM)Dmax (%)
This compound CRBNHCC-827Exon 19 deletion11>95%
H3255L858R25>95%
MS39 VHLHCC-827Exon 19 deletion5.0>95%
H3255L858R3.3>95%

Data sourced from Cheng et al., Journal of Medicinal Chemistry, 2020.[1]

As the data indicates, both PROTACs effectively degrade mutant EGFR at nanomolar concentrations. MS39, the VHL-recruiting PROTAC, demonstrates slightly higher potency with lower DC50 values in both cell lines compared to the CRBN-recruiting this compound. Both achieve a maximum degradation of over 95%.

Selectivity Profile: Mutant vs. Wild-Type EGFR

A critical aspect of targeted therapies is their selectivity for the intended target over its wild-type counterpart to minimize off-target effects. Both this compound and MS39 have been shown to be highly selective for mutant EGFR, with no significant degradation of wild-type EGFR observed in cell lines such as OVCAR-8 and H1299. This selectivity is a key advantage of these PROTACs.

Anti-proliferative Activity

The degradation of mutant EGFR by these PROTACs translates into potent anti-proliferative effects in cancer cells.

Table 2: Anti-proliferative Activity of this compound and MS39
PROTACCell LineEGFR MutationIC50 (nM)
This compound HCC-827Exon 19 deletion15
H3255L858R23
MS39 HCC-827Exon 19 deletion8.1
H3255L858R6.5

Data sourced from Cheng et al., Journal of Medicinal Chemistry, 2020.[1]

Consistent with the degradation data, MS39 exhibits more potent anti-proliferative activity with lower IC50 values compared to this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the summarized protocols for the key experiments cited.

Western Blotting for EGFR Degradation
  • Cell Culture and Treatment: HCC-827 and H3255 cells were seeded in 6-well plates and allowed to adhere overnight. The cells were then treated with varying concentrations of this compound, MS39, or their respective negative controls (MS154N and MS39N) for 24 hours.

  • Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: The membrane was incubated with primary antibodies against EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT or CCK-8)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were treated with a serial dilution of the PROTACs or control compounds for 72 hours.

  • Viability Assessment: MTT or CCK-8 reagent was added to each well and incubated for 2-4 hours. The absorbance was measured at the appropriate wavelength using a microplate reader.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and the affected signaling pathway.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC Mutant_EGFR Mutant EGFR (Target Protein) PROTAC->Mutant_EGFR Binds to EGFR E3_Ligase E3 Ubiquitin Ligase (CRBN or VHL) PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex Mutant EGFR-PROTAC-E3 Ligase Ternary Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitinated_EGFR Poly-ubiquitinated Mutant EGFR Ubiquitin->Ubiquitinated_EGFR Ubiquitination Proteasome Proteasome Ubiquitinated_EGFR->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC Mechanism of Action.

EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response EGF EGF Ligand EGFR Mutant EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Cell_Response Proliferation, Survival, and Growth Transcription_Factors->Cell_Response PROTAC_Action This compound / MS39 Induces Degradation PROTAC_Action->EGFR Inhibits Pathway

Caption: EGFR Signaling Pathway and PROTAC Intervention.

Conclusion

Both this compound and MS39 are highly effective and selective degraders of mutant EGFR. While the VHL-recruiting PROTAC, MS39, shows slightly greater potency in the studied cell lines, both compounds represent a significant advancement in the development of targeted therapies for NSCLC. The choice between a CRBN or VHL-recruiting PROTAC in a clinical setting may depend on various factors including tissue-specific expression of the E3 ligases and the overall safety profile. This guide provides a foundational comparison to aid researchers in the field of targeted protein degradation.

References

MS154 Performance in Diverse E3 Ligase Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of MS154, a potent and selective degrader of mutant epidermal growth factor receptor (EGFR), within different E3 ligase systems. While this compound itself is a Cereblon (CRBN) recruiting proteolysis-targeting chimera (PROTAC), this guide will compare its performance metrics to a structurally similar PROTAC that utilizes the von Hippel-Lindau (VHL) E3 ligase, offering valuable insights into the impact of E3 ligase selection on degrader efficacy. This analysis is supported by experimental data and detailed methodologies for key assays.

Performance Data Summary

The following table summarizes the quantitative performance data for this compound (CRBN recruiter) and a comparable gefitinib-based PROTAC that engages the VHL E3 ligase. Both PROTACs target mutant EGFR in non-small cell lung cancer (NSCLC) cell lines, HCC827 (harboring an exon 19 deletion) and H3255 (harboring the L858R mutation).

ParameterThis compound (CRBN Recruiter)Gefitinib-based PROTAC 3 (VHL Recruiter)
Target Mutant EGFRMutant EGFR
E3 Ligase Recruited Cereblon (CRBN)von Hippel-Lindau (VHL)
Cell Line HCC827 (EGFR del19)HCC827 (EGFR del19)
DC50 11 nM11.7 nM
Dmax >95% at 50 nM98.9%[1]
Cell Line H3255 (EGFR L858R)H3255 (EGFR L858R)
DC50 25 nM22.3 nM
Dmax >95% at 50 nM96.6%[1]
Selectivity Inactive against wild-type EGFRInactive against wild-type EGFR at concentrations up to 10 µM

Note: Data for this compound is derived from publicly available information. "Gefitinib-based PROTAC 3" is used as the comparator VHL-recruiting PROTAC.[2][3] Currently, there is no publicly available data on the performance of gefitinib-based PROTACs that recruit other E3 ligases such as MDM2 or IAPs.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental procedures, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF EGF->EGFR

Caption: EGFR Signaling Pathway.

PROTAC_Mechanism PROTAC PROTAC (e.g., this compound) EGFR Target Protein (mutant EGFR) PROTAC->EGFR Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (EGFR-PROTAC-E3) PROTAC->Ternary_Complex EGFR->Ternary_Complex E3_Ligase->Ternary_Complex Ub_EGFR Ubiquitinated EGFR Ternary_Complex->Ub_EGFR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruited Proteasome Proteasome Ub_EGFR->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: General PROTAC Mechanism of Action.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Performance Evaluation Assays cluster_data Data Analysis A Seed NSCLC cells (HCC827 or H3255) B Treat with varying concentrations of PROTAC A->B C Incubate for a defined time period B->C D Western Blot (EGFR Degradation - DC50, Dmax) C->D E Cell Viability Assay (e.g., MTT/XTT) (Functional Outcome) C->E F Co-Immunoprecipitation (Ternary Complex Formation) C->F G Quantify protein bands D->G H Determine cell viability E->H I Analyze protein-protein interactions F->I

Caption: Experimental Workflow for PROTAC Evaluation.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to evaluate the performance of PROTACs like this compound.

Western Blot for EGFR Degradation

Objective: To determine the degradation of EGFR in response to PROTAC treatment and to calculate DC50 and Dmax values.

Materials:

  • NSCLC cells (HCC827 or H3255)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound or other PROTACs

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-EGFR, anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with increasing concentrations of the PROTAC (e.g., 0, 1, 10, 50, 100, 500 nM) or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against EGFR and a loading control (GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the EGFR band intensity to the loading control.

    • Plot the normalized EGFR levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Cell Viability Assay (MTT/XTT Assay)

Objective: To assess the effect of PROTAC-induced EGFR degradation on cell proliferation and viability.

Materials:

  • NSCLC cells

  • Complete growth medium

  • This compound or other PROTACs

  • DMSO

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

  • Treatment: After 24 hours, treat the cells with a range of PROTAC concentrations in triplicate.

  • Incubation: Incubate the cells for a desired period (e.g., 72 hours).

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate overnight.

    • For XTT: Add the XTT labeling mixture and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To qualitatively assess the formation of the ternary complex (EGFR-PROTAC-E3 ligase).

Materials:

  • NSCLC cells

  • This compound or other PROTACs

  • DMSO

  • Lysis buffer (non-denaturing, e.g., Triton X-100 based)

  • Antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) or EGFR

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer or SDS-PAGE sample buffer

  • Western blot reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours) and then lyse the cells with a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against the E3 ligase (or EGFR) overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specific binding.

    • Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Run the eluted samples on an SDS-PAGE gel.

    • Perform a Western blot and probe for the presence of the other components of the ternary complex (e.g., if you immunoprecipitated the E3 ligase, blot for EGFR, and vice versa).

  • Data Interpretation: The presence of the "prey" protein in the immunoprecipitated sample from the PROTAC-treated cells, but not in the control, indicates the formation of the ternary complex.

References

Comparative Activity of a Novel Compound in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of MS154's activity across multiple cell lines requires a comprehensive understanding of its mechanism of action, target pathways, and standardized experimental protocols to ensure data validity. Due to the absence of publicly available information on a compound designated "this compound," this guide will establish a framework for such a comparison, outlining the necessary experimental data, protocols, and pathway analyses that would be required. This framework can be applied once information about this compound's molecular target becomes available.

To rigorously assess the efficacy and selectivity of a novel therapeutic agent, such as the hypothetical "this compound," it is crucial to evaluate its activity across a panel of well-characterized cell lines representing various cancer subtypes. This comparison provides insights into the compound's potential therapeutic breadth and can help identify biomarkers for patient stratification.

Data Summary: Hypothetical IC50 Values

The following table presents a hypothetical dataset of IC50 values (the concentration of a drug that inhibits a biological process by 50%) for a compound across a selection of cancer cell lines. This data would be generated from cell viability assays.

Cell LineCancer TypePutative Target Expression (Hypothetical)IC50 (µM)
MDA-MB-231Triple-Negative Breast CancerHigh0.5
MCF-7ER-Positive Breast CancerLow15.2
A549Non-Small Cell Lung CancerHigh1.1
HCT116Colorectal CancerMedium5.8
PANC-1Pancreatic CancerHigh0.8
K562Chronic Myelogenous LeukemiaLow> 50

Note: This data is for illustrative purposes only and does not represent actual experimental results for a compound named this compound.

Experimental Protocols

Standardized protocols are essential for generating reproducible data. The following outlines a typical cell viability assay protocol used to determine IC50 values.

Cell Viability (MTS) Assay Protocol

This protocol is a common method to assess cell viability by measuring metabolic activity.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium (specific to each cell line)

  • "this compound" compound stock solution (e.g., in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of "this compound" in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO at the same concentration as the highest compound concentration) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

Understanding the signaling pathway in which the compound's target is involved is critical for interpreting the experimental data. The diagrams below illustrate a hypothetical signaling pathway and the general experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Target Putative Target (e.g., Kinase) Receptor->Target Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 Apoptosis Apoptosis Target->Apoptosis TF Transcription Factor Downstream1->TF Downstream2->TF Gene Target Genes TF->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation This compound This compound This compound->Target Inhibition This compound->Apoptosis Promotion G start Start cell_culture Cell Line Seeding (96-well plate) start->cell_culture treatment This compound Treatment (Serial Dilutions) cell_culture->treatment incubation 72h Incubation treatment->incubation mts_assay MTS Reagent Addition & Incubation incubation->mts_assay readout Absorbance Reading (490 nm) mts_assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.